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  • Product: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine
  • CAS: 953755-69-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Predictive Characterization of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

Abstract N-substituted 1,2-diamines are a cornerstone of modern chemistry, serving as critical ligands in asymmetric catalysis and as versatile synthons for pharmaceutical drug development.[1][2][3][4] This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted 1,2-diamines are a cornerstone of modern chemistry, serving as critical ligands in asymmetric catalysis and as versatile synthons for pharmaceutical drug development.[1][2][3][4] This guide provides a comprehensive technical overview of the novel, unsymmetrically substituted chiral diamine, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine. In the absence of direct literature, this document leverages established synthetic methodologies and first-principle spectroscopic interpretation to propose a robust synthetic pathway and a detailed predictive characterization. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this promising, yet unexplored, molecule.

Introduction and Rationale

Vicinal diamines, particularly those on an aromatic backbone, are privileged structures in both medicinal chemistry and materials science.[5][6] The precise arrangement of the two nitrogen atoms allows for effective bidentate chelation to metal centers, a property extensively exploited in the development of catalysts for asymmetric synthesis.[1][3] The introduction of distinct substituents on each nitrogen atom, as in the case of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, creates a chiral environment. This chirality, coupled with the steric and electronic properties of the cyclohexyl and ethyl groups, can be expected to impart unique selectivity in catalytic applications.

This guide addresses the synthetic challenges inherent in producing unsymmetrically substituted diamines and provides a predictive framework for the analytical characterization of the title compound. The methodologies and spectral interpretations presented herein are grounded in established literature for analogous compounds, ensuring a high degree of scientific integrity.

Proposed Synthetic Pathway

The synthesis of unsymmetrically N,N'-disubstituted 1,2-phenylenediamines requires a controlled, stepwise approach to avoid the formation of undesired symmetrically substituted byproducts. A highly effective and logical strategy involves sequential reductive amination.[7][8][9] This method offers excellent control over the introduction of different alkyl groups onto the amine functionalities.

An alternative, powerful method for forming C-N bonds is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple amines with aryl halides.[10][11][12] This could also be adapted for a stepwise synthesis. However, for the specific target molecule, a two-step reductive amination sequence starting from o-phenylenediamine is proposed for its operational simplicity and high selectivity.

Synthetic_Pathway start o-Phenylenediamine intermediate1 N-Cyclohexyl-benzene-1,2-diamine start->intermediate1 1. Cyclohexanone 2. NaBH(OAc)₃ product N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine intermediate1->product 1. Acetaldehyde 2. NaBH(OAc)₃ cyclohexanone Cyclohexanone acetaldehyde Acetaldehyde reducing_agent1 NaBH(OAc)₃ reducing_agent2 NaBH(OAc)₃

Caption: Proposed two-step synthesis via sequential reductive amination.

Experimental Protocol: Sequential Reductive Amination

Step 1: Synthesis of N-Cyclohexyl-benzene-1,2-diamine

  • To a stirred solution of o-phenylenediamine (1.0 equiv.) in dichloromethane (DCM, 0.2 M) at room temperature, add cyclohexanone (1.05 equiv.).

  • Stir the mixture for 30 minutes to facilitate the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the in-situ formed iminium ion.[7]

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-benzene-1,2-diamine.

Step 2: Synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

  • Dissolve the purified N-cyclohexyl-benzene-1,2-diamine (1.0 equiv.) in DCM (0.2 M).

  • Add acetaldehyde (1.1 equiv.) and stir for 30 minutes at room temperature.

  • Add NaBH(OAc)₃ (1.5 equiv.) portion-wise and continue stirring at room temperature for 12-18 hours.

  • Follow the same workup and purification procedure as described in Step 1 to isolate the final product, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Predictive Analytical Characterization

The structural elucidation of the target compound will rely on a combination of spectroscopic techniques.[13] Based on the analysis of structurally similar compounds, a detailed prediction of the expected spectral data is presented below.

Characterization_Workflow product Target Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr Structural Elucidation ms Mass Spectrometry (EI, ESI) product->ms Molecular Weight & Fragmentation ir FTIR Spectroscopy product->ir Functional Group ID elemental Elemental Analysis product->elemental Empirical Formula

Caption: Standard workflow for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Predictions for ¹H and ¹³C NMR spectra are based on additive rules and data from analogous structures.[14][15][16]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the benzene ring will appear as complex multiplets in this region. The electron-donating nature of the amino groups will shift these signals upfield compared to unsubstituted benzene.

  • N-H Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the secondary amine proton (-NH-Cyclohexyl). Its chemical shift will be concentration-dependent. This signal will disappear upon D₂O exchange.[17]

  • Cyclohexyl Methine Proton (δ 3.0-3.5 ppm): The proton on the carbon attached to the nitrogen (-CH- of cyclohexyl) will appear as a multiplet, deshielded by the adjacent nitrogen.

  • Ethyl Methylene Protons (δ 3.1-3.4 ppm): A quartet corresponding to the -CH₂- group of the ethyl substituent, coupled to the methyl protons.

  • Cyclohexyl Methylene Protons (δ 1.0-2.0 ppm): A series of broad, overlapping multiplets for the remaining 10 protons of the cyclohexyl ring.

  • Ethyl Methyl Protons (δ 1.2-1.4 ppm): A triplet corresponding to the -CH₃ group of the ethyl substituent, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (δ 115-150 ppm): Six signals are expected for the benzene ring carbons. The two carbons directly attached to the nitrogen atoms (C1 and C2) will be the most downfield shifted.

  • Cyclohexyl Methine Carbon (δ 55-65 ppm): The C-N carbon of the cyclohexyl group.

  • Ethyl Methylene Carbon (δ 40-50 ppm): The -CH₂- carbon of the ethyl group.

  • Cyclohexyl Methylene Carbons (δ 24-35 ppm): Multiple signals for the remaining carbons of the cyclohexyl ring.

  • Ethyl Methyl Carbon (δ 13-16 ppm): The -CH₃ carbon of the ethyl group.

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (δ, ppm)
Aromatic C-H6.5 - 7.2 (m, 4H)
Aromatic C-N-
N-H3.5 - 4.5 (br s, 1H)
Cyclohexyl CH-N3.0 - 3.5 (m, 1H)
Ethyl CH₂-N3.1 - 3.4 (q, 2H)
Cyclohexyl CH₂1.0 - 2.0 (m, 10H)
Ethyl CH₃1.2 - 1.4 (t, 3H)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the functional groups present in the molecule.[18][19][20]

Predicted FTIR Absorptions:

  • N-H Stretch (3350-3310 cm⁻¹): A single, medium-intensity, sharp peak characteristic of a secondary amine. This distinguishes it from a primary amine which would show two peaks.[21]

  • C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Weak to medium absorptions.

  • C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Strong, sharp peaks from the cyclohexyl and ethyl groups.

  • C=C Stretch (Aromatic) (1600-1450 cm⁻¹): Several medium to strong bands.

  • C-N Stretch (Aromatic) (1335-1250 cm⁻¹): A strong band.[19]

  • C-N Stretch (Aliphatic) (1250-1020 cm⁻¹): A medium-intensity band.

  • N-H Wag (910-665 cm⁻¹): A broad, strong band characteristic of a secondary amine.[19]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns.[22][23][24][25]

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak at m/z = 218 should be observable, particularly with soft ionization techniques like Electrospray Ionization (ESI).

  • Major Fragmentation Pathways (Electron Impact - EI):

    • Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen.[25]

      • Loss of a propyl radical from the cyclohexyl ring (M-43) would be a likely fragmentation.

      • Loss of a methyl radical from the ethyl group (M-15) to give a fragment at m/z = 203 is highly probable.

    • Loss of Cyclohexyl Group: Cleavage of the N-cyclohexyl bond could lead to a fragment corresponding to the loss of C₆H₁₁ (M-83).

    • Loss of Ethyl Group: Cleavage of the N-ethyl bond would result in a peak at M-29 (m/z = 189).

Potential Applications and Significance

The structural features of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine suggest significant potential in several areas of chemical research:

  • Asymmetric Catalysis: Chiral 1,2-diamines are precursors to highly effective ligands (e.g., Salen-type ligands) for a wide range of asymmetric transformations, including epoxidation, cyclopropanation, and Diels-Alder reactions.[3][26] The specific steric bulk of the cyclohexyl group combined with the smaller ethyl group could offer unique stereochemical control.

  • Pharmaceutical Scaffolds: The 1,2-diamine motif is present in numerous biologically active compounds and approved drugs.[5] This compound could serve as a valuable building block for the synthesis of new chemical entities in drug discovery programs.

  • Materials Science: N-aryl-1,2-phenylenediamines are used in the synthesis of benzimidazoles, which are components of high-performance polymers and organic light-emitting diodes (OLEDs).[27]

Conclusion

While N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine remains a novel target, this guide establishes a clear and scientifically-grounded pathway for its synthesis and comprehensive characterization. The proposed sequential reductive amination protocol offers a controlled and high-yielding route to this unsymmetrical diamine. The predictive spectroscopic data presented provides a detailed roadmap for structural verification, enabling researchers to confidently identify the compound. The potential applications in asymmetric catalysis and medicinal chemistry highlight the value of this molecule as a target for future research and development.

References

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Sources

Exploratory

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine: A Novel Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Part 1: Foundational Chemistry and Synthesis Introduction to the N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Scaffold The N1-Cyclohexyl-N1-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Part 1: Foundational Chemistry and Synthesis

Introduction to the N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Scaffold

The N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine scaffold is a unique and promising, yet underexplored, chemical entity in the landscape of medicinal chemistry. Its structure represents a fascinating convergence of two well-established pharmacophores: the chiral trans-1,2-diaminocyclohexane and the N-substituted benzene-1,2-diamine moieties. This combination results in a molecule with inherent three-dimensionality and multiple points for functionalization, making it an attractive starting point for the development of novel therapeutics.

The cyclohexane-1,2-diamine core is a C2-symmetric structure, meaning it has a twofold axis of rotational symmetry.[1] This chirality is of paramount importance in modern drug design, as biological targets such as enzymes and receptors are themselves chiral. The specific stereochemistry of a drug molecule can profoundly influence its binding affinity, efficacy, and safety profile.[2][3] The benzene-1,2-diamine portion of the molecule, also known as o-phenylenediamine, is a common building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and dyes.[4]

The unsymmetrical N-alkylation with a cyclohexyl group on one nitrogen and an ethyl group on the other introduces further structural complexity and fine-tunes the physicochemical properties of the molecule. This strategic substitution can impact factors such as lipophilicity, metabolic stability, and the ability to form specific hydrogen bonds with a biological target.

Rationale for Synthesis: The Promise of Hybrid Scaffolds

The rationale for exploring the N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine scaffold in drug discovery is rooted in the diverse biological activities exhibited by its constituent parts. Derivatives of cyclohexane diamine have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Similarly, substituted benzene-1,2-diamines are key components in a variety of therapeutic agents.[4]

By creating a hybrid molecule that incorporates both of these privileged scaffolds, we can hypothesize the potential for synergistic or novel biological activities. The specific combination of a bulky, lipophilic cyclohexyl group and a smaller, more flexible ethyl group on the nitrogen atoms of the benzene-1,2-diamine core offers a unique steric and electronic profile that could lead to high-affinity interactions with specific biological targets.

Proposed Synthetic Pathway

The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine can be achieved through a multi-step process, beginning with the selective N-alkylation of o-phenylenediamine. A plausible synthetic route is outlined below.

Synthetic_Pathway cluster_0 Synthetic Steps A o-Phenylenediamine B N-ethyl-o-phenylenediamine A->B Selective Mono-N-ethylation C N-Cyclohexyl-N'-ethyl-o-phenylenediamine B->C Reductive Amination D N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine C->D Isomer Separation (if necessary) reagent1 Ethyl iodide, NaH, THF reagent2 Cyclohexanone, NaBH(OAc)3, DCE reagent3 Final Product

Figure 1: Proposed synthetic pathway for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Experimental Protocol: Synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

  • Selective Mono-N-ethylation of o-Phenylenediamine:

    • To a solution of o-phenylenediamine in a suitable aprotic solvent such as tetrahydrofuran (THF), add one equivalent of a strong base like sodium hydride (NaH) at 0°C.

    • After stirring for 30 minutes, add one equivalent of ethyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting N-ethyl-o-phenylenediamine by column chromatography.

  • Reductive Amination with Cyclohexanone:

    • Dissolve the N-ethyl-o-phenylenediamine in a chlorinated solvent such as 1,2-dichloroethane (DCE).

    • Add one equivalent of cyclohexanone and stir for 30 minutes.

    • Add 1.2 equivalents of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

    • Stir the reaction at room temperature for 16-24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Characterization and Stereochemical Analysis

The synthesized N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine must be thoroughly characterized to confirm its structure and assess its stereochemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The number of signals, their chemical shifts, and coupling patterns will confirm the connectivity of the atoms. For chiral analysis, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can be employed.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[7][8] By using a chiral stationary phase, the different stereoisomers can be separated and quantified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

Part 2: Predicted Physicochemical Properties and ADME Profile

In Silico Profiling

To assess the drug-like potential of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, its physicochemical properties can be predicted using computational tools. These predictions provide a preliminary indication of the molecule's suitability for oral administration.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ~246.39 g/mol < 500 g/mol (Compliant)
LogP (Octanol/Water Partition Coefficient) ~3.5 - 4.5< 5 (Compliant)
Hydrogen Bond Donors 1< 5 (Compliant)
Hydrogen Bond Acceptors 2< 10 (Compliant)
Polar Surface Area (PSA) ~28.26 Ų< 140 Ų (Desirable)

Table 1: Predicted physicochemical properties of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Anticipated ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

The predicted physicochemical properties suggest that N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is likely to have good oral bioavailability. The moderate lipophilicity should facilitate absorption across the gastrointestinal tract.

  • Metabolism: The ethyl and cyclohexyl groups may be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[9] The aromatic ring could also undergo hydroxylation.

  • Distribution: The molecule's size and lipophilicity suggest it may distribute into various tissues.

  • Excretion: Metabolites are likely to be excreted renally.

Part 3: Hypothetical Biological Activity and Therapeutic Targets

Inferred Biological Potential from Constituent Scaffolds

Based on the known biological activities of cyclohexane-diamine and benzene-diamine derivatives, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine could be a promising candidate for several therapeutic areas:

  • Antimicrobial Activity: Many cyclohexane diamine derivatives have shown potent activity against a range of bacteria and fungi.[5][6]

  • Anticancer Activity: Substituted benzene-1,2-diamines have been explored as scaffolds for anticancer agents.[4]

  • Anti-inflammatory Activity: Certain diamine derivatives have demonstrated anti-inflammatory properties.[10]

Potential Molecular Targets and Mechanisms of Action

The specific molecular targets will depend on the therapeutic area in which the molecule shows the most promise.

Signaling_Pathway cluster_0 Hypothetical Antimicrobial Mechanism Drug N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Target Bacterial Cell Wall Synthesis Enzyme Drug->Target Inhibition Pathway Cell Wall Integrity Pathway Target->Pathway Disruption Outcome Bacterial Cell Lysis Pathway->Outcome

Figure 2: Hypothetical mechanism of action for antimicrobial activity.

Part 4: A Proposed Drug Discovery and Development Workflow

Initial Screening Cascade Design

A tiered screening approach is recommended to efficiently evaluate the biological potential of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Screening_Cascade Start Synthesized Compound Primary Primary Screening: - Antimicrobial (MIC) - Anticancer (MTT) - Anti-inflammatory (COX assay) Start->Primary Hit_ID Hit Identification Primary->Hit_ID Secondary Secondary Screening: - Mechanism of Action Studies - Selectivity Profiling Hit_ID->Secondary Active End Hit_ID->End Inactive Lead_Opt Lead Optimization Secondary->Lead_Opt In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 3: Proposed drug discovery screening cascade.

Detailed Experimental Protocols for In Vitro Assays

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay [11][12][13]

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cancer Cell Line Cytotoxicity Assay (MTT Assay) [14]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration that inhibits 50% of cell growth) is then calculated.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay) [5]

  • This assay measures the ability of the test compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • The assay can be performed using purified COX-1 and COX-2 enzymes.

  • The activity of the enzyme is determined by measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

  • The IC₅₀ value for the inhibition of each COX isoenzyme is determined.

Proposed In Vivo Models for Efficacy Testing

If the compound shows promising in vitro activity, it should be evaluated in relevant animal models.[10]

  • Antimicrobial: A murine model of systemic infection or a skin infection model.

  • Anticancer: A xenograft model where human cancer cells are implanted into immunocompromised mice.[15][16][17]

  • Anti-inflammatory: A carrageenan-induced paw edema model in rats.[18]

Lead Optimization Strategies

Based on the results of the initial screening, the N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine scaffold can be further modified to improve its properties. This could involve:

  • Varying the N-alkyl substituents: Replacing the ethyl or cyclohexyl groups with other alkyl or aryl groups to probe structure-activity relationships.

  • Substitution on the benzene ring: Adding electron-donating or electron-withdrawing groups to the benzene ring to modulate the electronic properties of the molecule.

  • Stereochemical optimization: Synthesizing and testing individual stereoisomers to identify the most active and safest enantiomer.

Part 5: Conclusion and Future Directions

The N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine scaffold represents a novel and intriguing starting point for drug discovery. Its unique combination of chiral and aromatic moieties holds the potential for the development of new therapeutic agents with improved efficacy and safety profiles. The proposed synthetic route and screening cascade provide a clear roadmap for the exploration of this promising new area of medicinal chemistry. Future research should focus on the synthesis and biological evaluation of a library of analogues to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this exciting new class of compounds.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

Foundational

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine in Catalysis

Abstract Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, prized for their ability to form well-defined complexes with transition metals and impart high levels of stereocontrol in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, prized for their ability to form well-defined complexes with transition metals and impart high levels of stereocontrol in a vast array of chemical transformations.[1][2] This technical guide delves into the core mechanism of action of a specific, unsymmetrically substituted ligand: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine. While direct literature on this exact ligand is sparse, its structural motifs allow for a comprehensive mechanistic discussion built upon the well-established principles of related C₂-symmetric and N-alkylated diamine catalysts. We will primarily focus on its putative role in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones, a benchmark reaction for this class of ligands.[3] This guide will elucidate the metal-ligand bifunctional mechanism, explore the stereochemical implications of the N-substituents, provide exemplary protocols, and offer insights for researchers in catalysis and drug development.

Introduction: The Significance of N-Substituted Diamine Ligands

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a sterically and electronically defined environment around a metal center. This chiral pocket dictates the trajectory of substrate binding and the facial selectivity of the subsequent chemical transformation. Vicinal diamines, such as derivatives of 1,2-diaminocyclohexane or 1,2-diphenylethanediamine, have proven to be exceptionally effective scaffolds.[2][4]

The introduction of substituents on the nitrogen atoms, as in N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, serves several critical functions:

  • Modulation of Lewis Basicity: The alkyl groups (cyclohexyl, ethyl) influence the electron-donating ability of the nitrogen atoms, which in turn affects the electronic properties and reactivity of the metal center to which they coordinate.

  • Creation of a Rigid Chiral Environment: The bulky cyclohexyl and ethyl groups introduce significant steric hindrance. Once coordinated to a metal, these groups project into the space around the active site, creating well-defined quadrants of open and blocked space. This steric blocking is fundamental to achieving high enantioselectivity.[5]

  • Participation in the Catalytic Cycle: In many hydrogenation reactions, one of the N-H protons (on the unsubstituted N2 amine) plays a direct role in the catalytic mechanism, acting as a proton donor in a concerted step.[6][7]

The subject of this guide, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, combines a flat aromatic backbone with bulky, flexible aliphatic substituents, presenting a unique stereochemical profile for inducing asymmetry.

The Core Mechanism: Metal-Ligand Bifunctional Catalysis in Asymmetric Transfer Hydrogenation (ATH)

The most probable and well-documented mechanism for diamine-ligated ruthenium complexes in the transfer hydrogenation of ketones is the Noyori metal-ligand bifunctional mechanism.[3][6] This mechanism eschews direct coordination of the ketone substrate to the metal center. Instead, the catalyst acts as a scaffold to deliver a hydride (H⁻) from the metal and a proton (H⁺) from the ligand to the carbonyl group in a single, concerted transition state.[8][9]

The catalytic cycle can be broken down into three key stages:

  • Formation of the Active Hydride Species: The reaction typically starts with a precatalyst, often a ruthenium(II) chloride complex. In the presence of a base (e.g., KOtBu) and a hydrogen source (e.g., 2-propanol or formic acid), the precatalyst is converted into the active 18-electron ruthenium hydride species. The base is crucial for removing HCl and deprotonating the hydrogen source.[6]

  • The Stereodetermining Hydrogen Transfer: The prochiral ketone interacts with the active catalyst through hydrogen bonding. The key event is the formation of a six-membered pericyclic transition state involving the Ru-H bond, the carbonyl carbon, the carbonyl oxygen, and the N-H bond of the diamine ligand. The hydride from the ruthenium is transferred to the electrophilic carbonyl carbon, while the proton from the N-H group is transferred to the nucleophilic carbonyl oxygen.[6][7]

  • Regeneration of the Catalyst: After the transfer, the resulting chiral alcohol is released, and the 16-electron ruthenium amide species is regenerated. This species then reacts with another molecule of the hydrogen donor to regenerate the active ruthenium hydride, completing the catalytic cycle.[6]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a [Ru(II)-(N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine)] complex.

Asymmetric_Transfer_Hydrogenation_Cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_main cluster_products Active_Catalyst [Ru]-H (18e-) Active Hydride TS Six-Membered Transition State Active_Catalyst->TS + Ketone (R2C=O) Precatalyst [Ru]-Cl (Precatalyst) Precatalyst->Active_Catalyst + Base + i-PrOH Amide_Complex [Ru]-NR' (16e-) Amide Complex Amide_Complex->Active_Catalyst + i-PrOH - Acetone Acetone Acetone Amide_Complex->Acetone TS->Amide_Complex H- transfer H+ transfer Chiral_Alcohol Chiral Alcohol (R2CH-OH*) TS->Chiral_Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

The Role of N-Substituents in Enantioselection

The high enantioselectivity observed in these reactions is a direct consequence of the chiral environment created by the ligand. The specific arrangement of the bulky N-substituents (cyclohexyl and ethyl) and the phenyl backbone of the diamine dictates the preferred orientation of the incoming ketone in the transition state.

  • Steric Repulsion: The ketone's two substituents (e.g., a large group 'L' and a small group 'S') will orient themselves to minimize steric clashes with the ligand's framework. The transition state leading to the major enantiomer of the alcohol will be the one where the large group 'L' is positioned in a sterically unencumbered quadrant, away from the bulky cyclohexyl or ethyl groups of the ligand. The transition state leading to the minor enantiomer would involve a significant steric penalty, making it energetically less favorable.[10]

  • CH/π Interactions: In ligands featuring aromatic rings, attractive CH/π interactions between a C-H bond of the substrate and the π-system of the ligand can further stabilize the favored transition state, enhancing enantioselectivity.[4] For N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, the benzene backbone of the ligand could engage in such interactions with the substrate.

Transition State Model

The diagram below illustrates how the chiral ligand enforces a specific approach from the ketone substrate, leading to the formation of one enantiomer preferentially.

Caption: Conceptual model of substrate approach.

Experimental Protocol: A Representative Asymmetric Transfer Hydrogenation

This protocol is a generalized procedure for the ATH of acetophenone, a common benchmark substrate, based on established methods for similar Ru-diamine catalysts.[4]

Objective: To synthesize (R)-1-phenylethanol from acetophenone using a [Ru(II)-(S,S)-N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine] catalyst.

Materials:

  • Ruthenium(II) precatalyst (e.g., [RuCl₂(p-cymene)]₂)

  • (S,S)-N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine ligand

  • Acetophenone

  • Anhydrous 2-propanol (hydrogen source and solvent)

  • Potassium tert-butoxide (KOtBu) (base)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the (S,S)-diamine ligand (0.011 mmol, 1.1 eq. to Ru).

    • Add anhydrous 2-propanol (5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for ligand coordination. The solution should become a clear, colored solution.

    • Causality: The precatalyst and ligand are pre-mixed to form the chiral ruthenium complex before the introduction of the substrate and base. This ensures the formation of the desired catalytic species.

  • Reaction Initiation:

    • To the catalyst solution, add acetophenone (1.0 mmol, 1.0 eq.).

    • In a separate vial, dissolve KOtBu (0.1 mmol, 10 mol%) in anhydrous 2-propanol (1 mL).

    • Add the KOtBu solution dropwise to the reaction mixture.

    • Causality: The base is essential to initiate the catalytic cycle by forming the active ruthenium hydride species from the precatalyst and the 2-propanol solvent.

  • Reaction Progress and Monitoring:

    • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

    • Causality: Heating increases the reaction rate. Monitoring ensures the reaction is followed to completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the enantiomeric excess (ee) of the 1-phenylethanol product using chiral HPLC or GC.

Workflow Diagram

Experimental_Workflow Experimental Workflow for ATH A 1. In-Situ Catalyst Formation [Ru] + Ligand in i-PrOH B 2. Add Substrate (Acetophenone) A->B C 3. Add Base Solution (KOtBu in i-PrOH) B->C D 4. Heat and Stir (e.g., 60°C) C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Quench and Workup (H2O, Extraction) E->F G 7. Purification (Chromatography) F->G H 8. Analysis (Chiral HPLC/GC for ee) G->H

Caption: Step-by-step experimental workflow.

Data Summary and Performance Metrics

While specific data for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is not available, we can present a representative table of results for analogous Ru-diamine catalysts in the ATH of acetophenone to illustrate typical performance.

Catalyst PrecursorChiral Diamine LigandS/C RatioTime (h)Conversion (%)ee (%)Ref.
[RuCl₂(p-cymene)]₂(S,S)-TsDPEN100:14>9998 (R)[11]
[RuCl₂(C₆Me₆)]₂(R,R)-DACH-Tos100:1169893 (S)[4]
Mn-Br Complex(1R,2R)-DPEN derivative200:1410073 (R)[10]

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine DACH-Tos = N-tosyl-trans-1,2-diaminocyclohexane

Conclusion and Future Outlook

The mechanism of action for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine in catalysis, particularly in asymmetric transfer hydrogenation, can be confidently predicted to follow the well-established metal-ligand bifunctional pathway. The specific stereochemical outcome is dictated by the unique three-dimensional architecture imposed by its N-cyclohexyl and N-ethyl substituents. These groups create a rigid and discriminating chiral environment that forces the substrate to adopt a low-energy transition state, leading to high enantioselectivity.

For researchers and drug development professionals, understanding this mechanism is paramount. It allows for the rational design of new ligands by modifying N-substituents to tune steric and electronic properties for specific substrates. While this guide provides a robust framework based on analogous systems, the empirical validation of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine in various catalytic systems is a rich area for future investigation. Such studies would precisely quantify its effectiveness and expand the toolbox of chiral ligands available for synthesizing complex, enantiomerically pure molecules.

References

  • Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. (2019). PMC. [Link]

  • Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2024). ResearchGate. [Link]

  • Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. (2002). Journal of the American Chemical Society. [Link]

  • Stereo- and Regiochemical Effect of N,N-Dialkylamide Extractants on the Speciation of Pu Complexes. (2023). ResearchGate. [Link]

  • Biological Activities of Ruthenium NHC Complexes: An Update. (2023). PMC. [Link]

  • TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. (2025). The University of Liverpool Repository. [Link]

  • N-Cyclohexyl-N-ethylbenzenesulfonamide. (n.d.). PMC. [Link]

  • Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions. (n.d.). e-Publications@Marquette. [Link]

  • The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. (2021). MDPI. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). MDPI. [Link]

  • Water-Soluble Arene Ruthenium Complexes Containing a trans-1,2- Diaminocyclohexane Ligand as Enantioselective Transfer Hydrogenation Catalysts in Aqueous Solution. (n.d.). Université de Neuchâtel. [Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (n.d.). PMC. [Link]

  • Mechanism of the hydrogenation of ketones catalyzed by trans-dihydrido(diamine)ruthenium II complexes. (2002). PubMed. [Link]

  • Asymmetric hydrogenation of an a,b-unsaturated ketone by diamine(ether–phosphine)ruthenium(II) complexes and lipase-catalyzed. (n.d.). An-Najah Staff. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar. [Link]

  • Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. (2022). n.d.. [Link]

  • Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. (2011). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

Executive Summary & Application Scope This technical guide details the synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine , a sterically congested, unsymmetrical o-phenylenediamine. Molecules of this class are critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine , a sterically congested, unsymmetrical o-phenylenediamine. Molecules of this class are critical intermediates in the synthesis of:

  • Benzimidazole-based opioids (e.g., Nitazene analogues) and nociceptin ligands.

  • Sterically hindered ancillary ligands for transition metal catalysis (Ni, Pd).

  • Electroactive materials for preventing oxidative degradation in polymers.

Scientific Rationale: The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  followed by Chemoselective Nitro Reduction . This route is selected over direct alkylation of phenylenediamine to avoid poly-alkylation byproducts and ensure strict regiocontrol at the N1 position.

Retrosynthetic Analysis & Pathway

The most robust disconnection relies on the high electrophilicity of 1-fluoro-2-nitrobenzene. The fluorine atom, activated by the ortho-nitro group, serves as an excellent leaving group for the bulky secondary amine nucleophile.

Retrosynthesis Target N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (Target) Intermediate 1-(N-Cyclohexyl-N-ethylamino)-2-nitrobenzene (Nitro Intermediate) Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Precursors 1-Fluoro-2-nitrobenzene + N-Ethylcyclohexanamine Intermediate->Precursors SNAr Coupling (DMSO, K2CO3, Heat)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to commercially available precursors.

Experimental Protocols

Protocol A: Coupling (Formation of Nitro-Intermediate)

Objective: Synthesize 1-(N-cyclohexyl-N-ethylamino)-2-nitrobenzene. Critical Mechanism: The secondary amine (


-ethylcyclohexanamine) attacks the ipso-carbon of 1-fluoro-2-nitrobenzene. The reaction requires polar aprotic conditions to stabilize the Meisenheimer complex transition state.
Reagents & Stoichiometry
ReagentEquiv.RoleNotes
1-Fluoro-2-nitrobenzene 1.0ElectrophileSkin sensitizer; handle in fume hood.

-Ethylcyclohexanamine
1.2NucleophileSterically bulky; excess ensures completion.

(anhydrous)
2.0BaseScavenges HF; must be finely ground.
DMSO (Dimethyl sulfoxide) N/ASolvent5 mL per mmol substrate; Dry.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1][2]
    
  • Solubilization: Dissolve 1-fluoro-2-nitrobenzene (1.0 equiv) in anhydrous DMSO.

  • Addition: Add finely ground

    
     (2.0 equiv). Then, add 
    
    
    
    -ethylcyclohexanamine (1.2 equiv) dropwise via syringe.
    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours.

    • Why: The steric bulk of the cyclohexyl group impedes nucleophilic attack, requiring higher energy than standard aniline syntheses.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting fluoride (high

    
    ) should disappear, replaced by a bright orange/yellow spot (product).
    
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour into crushed ice/water (10x reaction volume). The product is lipophilic and should oil out or precipitate.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic phase with water (

      
      ) and brine (
      
      
      
      ) to remove DMSO.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (Orange oil or low-melting solid).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the N-alkyl bonds. Method Selection: Catalytic Hydrogenation (


) is preferred for cleanliness. If halogenated substituents were present on the ring, Fe/NH4Cl would be required to prevent dehalogenation.
Reagents
ReagentRole
Nitro-Intermediate (from Protocol A)Substrate
10% Pd/C (Palladium on Carbon)Catalyst (10 wt% loading)
Ethanol or Methanol Solvent
Hydrogen Gas (

)
Reductant (Balloon pressure)
Step-by-Step Methodology
  • Safety Check: Purge all vessels with Argon. o-Phenylenediamines are highly susceptible to air-oxidation (turning purple/black).

  • Solvation: Dissolve the nitro-intermediate in Ethanol (0.1 M concentration).

  • Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C (10% by weight of the substrate).

    • Warning: Dry Pd/C is pyrophoric. Keep wet with solvent.[5]

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: TLC will show a shift to a lower

    
     (more polar amine) and loss of the yellow nitro color (product is usually colorless to pale pink).
    
  • Workup (Inert Atmosphere Recommended):

    • Filter the mixture through a Celite pad under an inert atmosphere (or minimal air exposure) to remove the catalyst.

    • Wash the pad with Ethanol.

    • Concentrate the filtrate immediately under reduced pressure.

  • Storage: Store the resulting oil/solid under Argon at -20 °C.

Workflow Logic & Troubleshooting

Workflow Start Start: 1-Fluoro-2-nitrobenzene Step1 Add N-ethylcyclohexanamine + K2CO3 Solvent: DMSO, Temp: 100°C Start->Step1 Check1 TLC Check: SM consumed? Step1->Check1 Check1->Step1 No (Continue Heat) Workup1 Aq. Workup -> Extraction -> Column Isolate Nitro-Intermediate Check1->Workup1 Yes Step2 Hydrogenation (H2, Pd/C) Solvent: EtOH Workup1->Step2 Check2 Color Change? (Yellow -> Colorless) Step2->Check2 Check2->Step2 No Final Isolate Diamine Store under Argon Check2->Final Yes

Figure 2: Operational workflow for the synthesis and purification pipeline.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of cyclohexyl group.Increase Temp to 120°C; Switch solvent to NMP; Use sealed tube.
Dark/Purple Product (Step 2) Oxidation of diamine.Perform workup under

flow; Add trace sodium ascorbate during workup.
Incomplete Reduction Catalyst poisoning.Filter and add fresh Pd/C; Ensure

balloon is full; Check for sulfur contaminants.

Characterization & Validation

  • Appearance: The final diamine is typically a viscous, pale oil or low-melting solid that darkens upon air exposure.

  • 1H NMR (Predicted,

    
    ): 
    
    • 
       6.8–7.1 ppm (m, 4H, Aromatic).
      
    • 
       3.5–4.0 ppm (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable).
    • 
       2.8–3.1 ppm (m, 1H, N-CH-Cyclohexyl).
      
    • 
       2.9 ppm (q, 2H, N-
      
      
      
      -CH3).
    • 
       1.0–1.9 ppm (m, 10H, Cyclohexyl protons).
      
    • 
       0.9 ppm (t, 3H, N-CH2-
      
      
      
      ).

References

  • BenchChem. (2025).

    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link
    
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Link

  • ChemicalBook. (2026). 1-Fluoro-2-nitrobenzene Properties and Reactions. Link

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution Mechanisms. Link

Sources

Application

Application Notes and Protocols: The Catalytic Utility of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Metal Complexes in Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Diamines in Modern Catalysis Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, serving as highly effective ligands in metal-catalyzed reactions and as powerful orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Chiral Diamines in Modern Catalysis

Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, serving as highly effective ligands in metal-catalyzed reactions and as powerful organocatalysts.[1][2] Their prevalence stems from their ability to form stable chelate complexes with a wide range of transition metals, thereby creating a well-defined and sterically constrained chiral environment essential for high stereoselectivity.[3] The N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine ligand represents a sophisticated class of C1-asymmetric diamines. Its architecture, which marries a bulky, rigid cyclohexyl group with a more flexible ethyl group on one nitrogen atom and an aromatic backbone, offers a unique steric and electronic profile. This design allows for fine-tuning of the catalyst's reactivity and selectivity, making its metal complexes promising candidates for challenging asymmetric transformations, particularly in the synthesis of chiral alcohols and amines for the pharmaceutical and fine chemical industries.

This guide provides a comprehensive overview of the synthesis, characterization, and application of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine metal complexes, with a focus on detailed protocols for asymmetric transfer hydrogenation (ATH).

PART 1: Ligand and Complex Synthesis Workflow

The development of a catalytic application begins with the robust synthesis of the chiral ligand, followed by its coordination to a suitable metal center and thorough characterization of the resulting complex.[4] This workflow ensures the use of a well-defined, pure catalyst, which is critical for reproducible and optimized results.

G cluster_0 Phase 1: Ligand Synthesis & Purification cluster_1 Phase 2: Metal Complexation cluster_2 Phase 3: Catalyst Characterization A Start: N-Ethylbenzene-1,2-diamine + Cyclohexanone B Reductive Amination Protocol A->B Reagents: NaBH(OAc)3 C Purification (Column Chromatography) B->C D Purified Ligand + Metal Precursor (e.g., [RuCl2(p-cymene)]2) C->D Verified Ligand E Complexation Reaction D->E Inert Atmosphere F Isolation & Crystallization E->F G Structural & Purity Analysis F->G Crystalline Complex H Techniques: - NMR (1H, 13C) - Mass Spectrometry - FT-IR Spectroscopy - Elemental Analysis G->H I Ready-to-Use Catalyst G->I G precatalyst [Ru(II)-Cl(Diamine)]+ active_hydride [Ru(II)-H(Diamine)]+ precatalyst->active_hydride + Base, H-Donor transition_state Six-Membered Transition State active_hydride->transition_state + Ketone product_complex [Ru(II)(ROH)(Diamine)] transition_state->product_complex product_complex->active_hydride + H-Donor - H-Acceptor - Alcohol alcohol Chiral Alcohol (R1-CH(OH)-R2) product_complex->alcohol ketone Prochiral Ketone (R1-CO-R2) ketone->transition_state h_donor H-Donor (e.g., iPrOH) h_donor->precatalyst h_acceptor H-Acceptor (e.g., Acetone) base Base (e.g., KOtBu) base->precatalyst G start Define Substrate & Target Transformation screen_metal Screen Metal Precursors (Ru, Ir, Mn, Rh) start->screen_metal screen_base Screen Bases (KOtBu, Et3N, DBU, K2CO3) screen_metal->screen_base Select best metal screen_solvent Screen Solvents (iPrOH, THF, Toluene, DMF) screen_base->screen_solvent Select best base optimize_temp Optimize Temperature (25°C to 80°C) screen_solvent->optimize_temp Select best solvent optimize_loading Optimize Catalyst Loading (2 mol% to 0.1 mol%) optimize_temp->optimize_loading Select best temp. end Optimized Protocol optimize_loading->end

Sources

Method

Application Notes &amp; Protocols: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Mediated Asymmetric Michael Addition Reactions

Abstract The Michael or conjugate addition is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful method for constructing complex molecular architectures.[1][2] The advent of asymmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael or conjugate addition is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful method for constructing complex molecular architectures.[1][2] The advent of asymmetric organocatalysis has revolutionized this field, enabling the synthesis of chiral molecules with high enantiopurity without the need for metal catalysts.[3] Chiral 1,2-diamine derivatives have emerged as privileged scaffolds in this domain, capable of promoting a wide range of transformations with exceptional stereocontrol.[4][5] This document provides a detailed technical guide on the application of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, a sophisticated organocatalyst, for mediating asymmetric Michael addition reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the reaction's scope, and provide robust, field-tested protocols for its successful implementation in the laboratory.

Mechanistic Rationale: The Power of Bifunctional Catalysis

The efficacy of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine and related chiral diamines lies in their ability to operate through an enamine-based catalytic cycle.[5][6] The catalyst's secondary amine functionality reversibly condenses with a carbonyl-containing Michael donor (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. This enamine is the key species that engages in the conjugate addition.

Simultaneously, other functionalities on the catalyst scaffold can activate the Michael acceptor through non-covalent interactions, such as hydrogen bonding. In many diamine-based catalysts, a second amine is functionalized as a thiourea or sulfonamide to act as a hydrogen-bond donor, which coordinates to and polarizes the Michael acceptor (e.g., a nitroalkene), rendering it more electrophilic.[5][7] This dual activation model, where the catalyst simultaneously activates both the nucleophile and the electrophile, creates a highly organized, chiral transition state, which is fundamental to achieving high levels of stereoselectivity.[5] The reaction culminates in the hydrolysis of the resulting iminium intermediate, which releases the chiral product and regenerates the catalyst for subsequent cycles.

Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle CAT Diamine Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Michael Donor - H₂O ENAMINE->inv1 + Michael Acceptor (Conjugate Addition) IMINIUM Iminium Ion Intermediate IMINIUM->inv2 + H₂O (Hydrolysis) PRODUCT Chiral Michael Adduct inv1->IMINIUM inv2->CAT Catalyst Regeneration inv2->PRODUCT DONOR Michael Donor (e.g., Ketone) DONOR->CAT ACCEPTOR Michael Acceptor (e.g., Nitroalkene) ACCEPTOR->ENAMINE

Caption: The enamine catalytic cycle for the diamine-mediated Michael addition.

Reaction Scope and Optimization Parameters

The N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine catalyst is effective for a range of Michael donors and acceptors. The performance, in terms of yield and stereoselectivity, is highly dependent on the steric and electronic properties of the substrates and the reaction conditions.

Typical Michael Donors:

  • Cyclic ketones (e.g., cyclohexanone, cyclopentanone)

  • Acyclic ketones (e.g., acetone, diethyl ketone)

  • Aldehydes

  • 1,3-Dicarbonyl compounds (e.g., acetylacetone, dialkyl malonates)[3]

Typical Michael Acceptors:

  • Nitroalkenes (e.g., β-nitrostyrene and its derivatives)[5]

  • α,β-Unsaturated ketones (enones)[8]

  • α,β-Unsaturated aldehydes (enals)

  • α,β-Unsaturated esters

Data Summary: Representative Performance

The following table summarizes typical results achieved with chiral diamine-mediated Michael additions, providing a baseline for expected outcomes.

Michael DonorMichael AcceptorCat. Loading (mol%)SolventTemp (°C)Yield (%)dr (syn/anti)ee (%)
Cyclohexanonetrans-β-Nitrostyrene10Toluene259595:594
Acetone2-Nitrostyrene10CH₂Cl₂2593-90
Acetylacetonetrans-β-Nitrostyrene10Toluene/H₂O2599-94
Cyclopentanone(E)-Nitropent-1-ene15DMSO25889:199
Diethyl malonateChalcone5CH₂Cl₂092-85

Note: Data is representative of the catalyst class and specific results may vary based on the exact catalyst structure and substrate combination.[3][5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for the Asymmetric Michael Addition of a Ketone to a Nitroalkene

This protocol provides a robust starting point for reaction optimization.

Materials:

  • N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine catalyst

  • Michael Donor (e.g., Cyclohexanone, 5.0 mmol, 5.0 equiv.)

  • Michael Acceptor (e.g., trans-β-Nitrostyrene, 1.0 mmol, 1.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane), 5.0 mL

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine catalyst (0.1 mmol, 10 mol%).

  • Reagent Addition: Add the anhydrous solvent (5.0 mL) followed by the ketone Michael donor (5.0 mmol). Stir the mixture for 10-15 minutes at room temperature. This pre-incubation period facilitates the formation of the enamine intermediate.

  • Initiation: Add the nitroalkene Michael acceptor (1.0 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature (or the desired temperature). Monitor the consumption of the limiting reagent (the Michael acceptor) by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ketone and solvent.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of Hexanes and Ethyl Acetate is often effective.

  • Characterization: Combine the product-containing fractions and concentrate in vacuo to yield the purified Michael adduct. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Representative Example - Synthesis of (R)-2-((S)-1-Nitro-2-phenylethyl)cyclohexan-1-one

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Catalyst and Cyclohexanone to Anhydrous Toluene B 2. Stir for 15 min (Enamine Formation) A->B C 3. Add β-Nitrostyrene B->C D 4. Stir at 25°C for 24h (Monitor by TLC) C->D E 5. Concentrate in vacuo D->E F 6. Flash Column Chromatography E->F G 7. Characterize Product (NMR, HPLC, MS) F->G

Caption: Experimental workflow for a representative Michael addition.

Procedure:

  • To a 25 mL round-bottom flask, add N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (24.6 mg, 0.1 mmol, 10 mol%).

  • Add 5.0 mL of anhydrous toluene, followed by cyclohexanone (0.52 mL, 5.0 mmol). Stir for 15 minutes at 25 °C.

  • Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol).

  • Stir the mixture at 25 °C for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, 95:5 to 90:10 Hexanes:Ethyl Acetate gradient) to afford the title compound as a solid.

  • Expected outcome: High yield (>90%) and high stereoselectivity (dr > 95:5, ee > 90%).

Field Insights & Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or degraded catalyst.2. Insufficiently reactive substrates.3. Presence of water or other inhibitors.1. Use freshly prepared or properly stored catalyst.2. Increase reaction temperature or catalyst loading (up to 20 mol%).3. Ensure use of anhydrous solvents and reagents.
Low Enantioselectivity (ee) 1. Reaction temperature is too high.2. Inappropriate solvent choice.3. Racemization of the product or intermediate.1. Lower the reaction temperature (e.g., to 0 °C or -20 °C).2. Screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF, DMSO). Less polar solvents often give higher ee.3. Ensure the work-up is not overly acidic or basic.
Low Diastereoselectivity (dr) 1. Poor facial selectivity in the transition state.2. Epimerization of the product during purification.1. Modify reaction conditions (solvent, temperature).2. Use a less aggressive purification method. Sometimes adding a small amount of triethylamine (~1%) to the eluent can prevent on-column epimerization.
Side Product Formation 1. Self-condensation of the Michael donor (Aldol reaction).2. Polymerization of the Michael acceptor.1. Add the Michael acceptor slowly to the mixture of catalyst and donor.2. Ensure the reaction is run at a suitable concentration and temperature.

Conclusion

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine and its structural analogs are highly effective organocatalysts for asymmetric Michael addition reactions. Through a well-understood enamine catalytic mechanism, they provide a reliable and environmentally benign route to enantiomerically enriched products that are valuable building blocks in pharmaceutical and materials science. By carefully selecting substrates and optimizing reaction conditions as outlined in these notes, researchers can harness the full potential of this powerful synthetic methodology.

References

  • Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition. Synlett, 2004(12), 2115-2118.
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
  • Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Molecules, 26(19), 5732. [Link]

  • Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar.
  • Asymmetric Michael addition reactions catalyzed by calix[9]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1845-1851. [Link]

  • Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. ResearchGate. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1842. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5028. [Link]

  • Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 130(34), 11272-11273. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael addition reaction. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalytic Reactions with N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine . This guide is structured to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine . This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your catalytic reactions effectively. As your partner in discovery, we aim to translate foundational catalytic principles into actionable, field-proven insights for your experiments.

Introduction: The Role and Potential of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is a chiral 1,2-diamine ligand, a class of molecules renowned for its ability to form stable and highly effective complexes with transition metals like Ruthenium and Iridium.[1][2] The importance of such ligands in modern homogeneous catalysis cannot be overstated; they are pivotal in transforming a simple metal center into a sophisticated catalytic system with high reactivity and selectivity.[3]

The specific architecture of this ligand—featuring a bulky cyclohexyl group and a flexible ethyl group on one nitrogen, with a free amine on the other—creates a distinct steric and electronic environment. This asymmetry is crucial for inducing enantioselectivity in reactions such as asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, making it an invaluable tool for the synthesis of chiral alcohols and amines.[1][2][4] This guide will focus primarily on its application in Ru- and Ir-catalyzed ATH, a reaction of immense industrial importance due to its operational simplicity and avoidance of high-pressure hydrogen gas.

Section 1: Catalyst Preparation & General Reaction Workflow

The efficacy of a catalytic reaction begins with the proper formation and handling of the active catalyst. The diamine ligand must be complexed with a suitable metal precursor to generate the active catalyst.

Experimental Protocol: In-situ Preparation of a [RuCl(p-cymene)(N,N'-diamine)]Cl Catalyst

This protocol describes the in-situ formation of a typical Noyori-type catalyst, which is then used directly for the asymmetric transfer hydrogenation of a model ketone.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (the ligand)

  • Anhydrous isopropanol (iPrOH) or other suitable solvent

  • Formic acid (HCOOH) and Triethylamine (Et₃N) as the hydrogen source (azeotropic mixture, typically 5:2)

  • Prochiral ketone (e.g., acetophenone)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 equivalent) and N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (0.011 mmol, 2.2 equivalents relative to the Ru dimer).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere. This prevents oxidation of the catalyst and ligand.

  • Pre-catalyst Formation: Add anhydrous, degassed isopropanol (5 mL) via syringe. Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for the formation of the monomeric [RuCl(p-cymene)(diamine)]Cl complex.

  • Reaction Initiation: Add the 5:2 formic acid/triethylamine azeotrope (1.0 mL). The solution may change color. This mixture serves as the hydrogen donor for the reduction.

  • Substrate Addition: Add the substrate, acetophenone (1.0 mmol, 100 equivalents relative to the Ru monomer), via syringe.

  • Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., 28-40°C) and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.[5]

Workflow Visualization

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_analysis Work-up & Analysis Ru_Dimer [RuCl₂(p-cymene)]₂ Solvent_Prep Add Anhydrous Solvent Ru_Dimer->Solvent_Prep Ligand Diamine Ligand Ligand->Solvent_Prep Stir_Prep Stir 20-30 min Solvent_Prep->Stir_Prep Forms Pre-catalyst H_Source Add HCOOH/Et₃N Stir_Prep->H_Source Transfer Pre-catalyst Substrate Add Ketone Substrate H_Source->Substrate Stir_Reaction Stir at Temp (e.g., 40°C) Substrate->Stir_Reaction Monitor Monitor by TLC/LC-MS Stir_Reaction->Monitor Quench Quench & Extract Monitor->Quench Reaction Complete Purify Purify Product Quench->Purify Analyze Analyze ee% (Chiral HPLC) Purify->Analyze

Caption: Experimental workflow for ATH of a ketone.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

  • Causality: The catalytic cycle for ATH involves several equilibrium steps. If any step is slow or if the catalyst is inactive, the overall rate will be poor. Potential culprits include an improperly formed catalyst, presence of inhibitors (like water or oxygen), or suboptimal reaction parameters.

  • Troubleshooting Steps:

    • Verify Catalyst Integrity: Ensure the metal precursor and ligand are pure. Use fresh, anhydrous, and degassed solvents. Oxygen can irreversibly oxidize the metal center, rendering it inactive.

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from 28°C to 40°C or 50°C) can often overcome the activation energy barrier. However, be cautious, as excessive heat can sometimes lead to catalyst decomposition or reduced enantioselectivity.

    • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for a new or challenging substrate, start with a higher loading (e.g., 1-2 mol%) to confirm the reaction works. You can then optimize downwards.

    • Check Hydrogen Source: The formic acid/triethylamine ratio is critical. An improper ratio can affect the pH and the rate of hydride delivery. Use a freshly prepared 5:2 azeotropic mixture.

Q2: The conversion is good, but the enantioselectivity (ee) is poor. How can I improve it?

A2: Poor enantioselectivity indicates that the chiral environment created by the ligand is not effectively discriminating between the two prochiral faces of the substrate.

  • Causality: The degree of enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the R and S products. This energy difference is governed by steric and electronic interactions between the substrate and the chiral catalyst.[6] Factors like temperature, solvent, and the specific structure of the substrate can influence these interactions.

  • Troubleshooting Steps:

    ParameterActionRationale
    Temperature Lower the reaction temperature.Lower temperatures amplify the small energy differences between diastereomeric transition states, often leading to higher ee.
    Solvent Screen different solvents (e.g., iPrOH, CH₂Cl₂, Toluene).The solvent can influence the conformation and solvation of the catalyst-substrate complex. Aprotic, less-coordinating solvents can sometimes enhance stereoinduction.
    Metal Center Switch from Ruthenium to Iridium (or vice-versa).Different metals have different coordination geometries and electronic properties, which will alter the shape of the chiral pocket and its interaction with the substrate.[7]
    Base If using a base other than Et₃N, screen alternatives (e.g., DIPEA).The base can interact with the catalyst or substrate, influencing the transition state.[8]
Troubleshooting Logic Diagram: Low Enantioselectivity

G Start Low ee% Observed Temp Lower Reaction Temperature (e.g., from 40°C to 25°C) Start->Temp Check Is ee% Improved? Temp->Check Solvent Screen Solvents (e.g., Toluene, CH₂Cl₂) Check_2 Check_2 Solvent->Check_2 Is ee% Improved? Metal Change Metal Precursor (e.g., Ru to Ir) Check_3 Check_3 Metal->Check_3 Is ee% Improved? Check->Solvent No Success Optimization Successful Check->Success Yes Fail Consult Further Literature for Substrate Class Check_2->Metal No Check_2->Success Yes Check_3->Success Yes Check_3->Fail No

Caption: Decision tree for troubleshooting low ee%.

Q3: I am observing side products, what could be the cause?

A3: Side product formation can occur if the substrate has multiple reactive sites or if the catalyst promotes alternative reaction pathways.

  • Causality: In substrates like enones (containing both C=C and C=O bonds), the catalyst might reduce both functional groups, leading to a mixture of products. This is a challenge of regioselectivity.[8][9] In other cases, the reaction conditions might be too harsh, leading to substrate or product degradation.

  • Troubleshooting Steps:

    • Enhance Chemoselectivity: For substrates with multiple reducible groups, the inherent chemoselectivity of the catalyst is key. Noyori-type catalysts are generally excellent for reducing C=O bonds in the presence of C=C bonds. If 1,4-reduction (of the C=C bond) is observed, try milder conditions (lower temperature).

    • Reduce Reaction Time: Stop the reaction as soon as the desired product is formed (monitor closely by TLC/LC-MS) to prevent over-reduction or degradation.

    • Use Additives: In some complex reductions, additives like Ti(OiPr)₄ have been shown to influence selectivity by coordinating to the substrate or catalyst.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: How do the N-substituents (Cyclohexyl and Ethyl) on the ligand influence the reaction? A: The N-substituents are critical for defining the chiral pocket of the catalyst. The bulky cyclohexyl group provides significant steric hindrance, which is essential for forcing the substrate to approach the metal center from a specific direction, thereby inducing asymmetry. The ethyl group provides a different steric profile, and this combination of a large, rigid group and a smaller, more flexible group creates a highly specific and effective chiral environment. Modifying these groups is a primary strategy in ligand design to tune catalyst performance for different substrates.[10][11]

Q: Can I use this ligand for reactions other than Asymmetric Transfer Hydrogenation? A: Yes, chiral diamine ligands are versatile and have been employed in a wide range of other catalytic reactions.[12][13] These include C-N and C-O cross-coupling reactions (e.g., Buchwald-Hartwig amination), C-H functionalization, and other types of asymmetric hydrogenations.[4] The optimal metal and reaction conditions will, of course, be different for each transformation and would require specific development.

Q: What is the importance of using a pre-catalyst dimer like [RuCl₂(p-cymene)]₂? A: The dimeric precursor is an air-stable, commercially available solid that is convenient to handle and store. In the presence of two equivalents of the bidentate diamine ligand, it readily cleaves to form two molecules of the active monomeric catalyst. This in-situ preparation is often more convenient and reproducible than synthesizing, purifying, and storing the monomeric catalyst, which can be less stable.

Q: How do I choose the best solvent for my reaction? A: Solvent choice is crucial and often empirical. For ATH, protic solvents like isopropanol are common as they can participate in the hydrogen-transfer mechanism. However, aprotic solvents can also be effective. The best approach is to screen a small set of standard solvents. Start with isopropanol, and if results are suboptimal, try a less coordinating aprotic solvent like dichloromethane (CH₂Cl₂) or toluene. The ideal solvent will provide good solubility for all components while promoting the desired catalytic turnover and selectivity.

References

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.). University of Rochester.
  • Catalysts and Ligands. (n.d.). ChemScene.
  • Optimizing Catalysis: The Critical Role of (R,R)-Jacobsen's Ligand in Chemical Reactions. (n.d.). BenchChem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2017). Accounts of Chemical Research. Retrieved from [Link]

  • Catalysts and Ligands. (n.d.). Enamine.
  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2014). Journal of the American Chemical Society.
  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). MDPI. Retrieved from [Link]

  • A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (2007). Chemical Science. Retrieved from [Link]

  • Diamine ligands in copper-catalyzed reactions. (2007). Chemical Science. Retrieved from [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. (2005). Chemical Reviews. Retrieved from [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Diamine ligands in copper-catalyzed reactions. (2007). ResearchGate. Retrieved from [Link]

  • Asymmetric Hydrogenation. (2015). (PDF).
  • Catalytic asymmetric transfer hydrogenation: an industrial perspective. (2014). Chimica Oggi/Chemistry Today. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Synthesis

Welcome to the technical support resource for the synthesis and analysis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and analysis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on the practical identification and mitigation of reaction byproducts to ensure the highest purity of your target compound.

Troubleshooting Guide: From Unexpected Results to Actionable Solutions

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and a step-by-step guide for investigation and resolution.

Issue 1: Final Product Purity is Low After Purification

You've completed the synthesis and purification, but analytical tests (HPLC, GC-MS) show significant impurities remaining.

Potential Causes:

  • Incomplete Reaction: Unreacted starting materials are a common source of contamination.

  • Formation of Stable Byproducts: Side reactions may produce impurities with physical properties (e.g., polarity, boiling point) very similar to the desired product, making them difficult to remove via standard chromatography or recrystallization.

  • Product Degradation: The target molecule may be unstable under the purification conditions (e.g., prolonged exposure to silica gel, high temperatures).

Suggested Solution Workflow:

The first step is to identify the nature of the impurities. A multi-pronged analytical approach is most effective.

Logical Workflow for Impurity Identification

start Low Purity Detected (e.g., by HPLC/UPLC) gcms Analyze sample by GC-MS start->gcms  Check for volatile impurities hplcms Analyze sample by HPLC-MS/MS start->hplcms  Check for non-volatile impurities identify_sm Impurity is unreacted starting material. gcms->identify_sm Peak matches starting material? nmr Isolate impurity (prep-HPLC) & analyze by NMR hplcms->nmr Impurity is significant & unknown identify_bp Impurity is likely an over-alkylation byproduct. hplcms->identify_bp Peak has higher M.W. than product? final_id final_id nmr->final_id Confirm structure of novel byproduct. solution_sm Increase reaction time, add more reducing agent, or increase temperature. identify_sm->solution_sm Optimize reaction solution_bp Adjust reactant ratios; use slow addition of cyclohexanone. identify_bp->solution_bp Optimize stoichiometry final_id->solution_bp

Caption: A logical flow for diagnosing and addressing low product purity.

Analytical Protocol 1: GC-MS for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile impurities such as residual solvents or unreacted cyclohexanone.[1][2]

  • Sample Preparation: Dissolve 1-2 mg of the crude or purified product in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions (Typical):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the mass spectra of observed peaks against a library (e.g., NIST) to identify known compounds. Unreacted cyclohexanone will be readily apparent.

Analytical Protocol 2: HPLC-MS/MS for General Byproduct Profiling

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the premier tool for analyzing the main product and less volatile, more polar byproducts.[3][4]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full Scan (to find all ions) and Multiple Reaction Monitoring (MRM) if standards are available.

    • Capillary Voltage: 3500 V.[3]

  • Data Analysis: Extract ion chromatograms for the expected mass of the product and potential byproducts (see table below).

Compound Expected [M+H]+ (m/z) Likely Origin
N-ethylbenzene-1,2-diamine137.11Unreacted Starting Material
N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine 219.19 Desired Product
N1,N2-Dicyclohexyl-N1-ethylbenzene-1,2-diamine301.28Over-alkylation Byproduct
Imine Intermediate217.17Incomplete Reduction
Issue 2: Reaction Mixture Turns Dark Brown/Black and Yield is Low

The reaction proceeds, but significant color change is observed, and the final isolated yield is poor.

Potential Causes:

  • Oxidation of Aromatic Amines: Phenylenediamines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This can be exacerbated by heat or the presence of trace metals.

  • Side Reactions: At elevated temperatures or with incorrect pH, undesired side reactions can occur. For instance, in some reductive aminations, the imine intermediate can be sensitive to reaction conditions.[5]

Suggested Solutions:

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere from start to finish.[6] This is the most critical step to prevent oxidation.

  • Use High-Purity Reagents: Ensure the N-ethylbenzene-1,2-diamine starting material is pure and has been stored properly. If it is old or discolored, consider purification by distillation or chromatography before use.

  • Control Reaction Temperature: Avoid excessive heat. If the reaction requires heating, do so cautiously and monitor for color change. Some reductive aminations can be performed at room temperature or slightly below.[7]

  • Solvent Choice: Use de-gassed solvents to minimize dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine and what are the expected byproducts?

The most direct and common method is the reductive amination of cyclohexanone with N-ethylbenzene-1,2-diamine.[8] This reaction typically proceeds via an imine intermediate, which is then reduced in situ.

General Reaction and Byproduct Formation Pathway

cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts R1 N-ethylbenzene-1,2-diamine I1 Hemiaminal R1->I1 + H+ BP1 Unreacted Starting Materials R1->BP1 R2 Cyclohexanone R2->I1 + H+ R2->BP1 BP2 Over-alkylation Product (Di-cyclohexyl) R2->BP2 + H+, -H2O, +[H] (Excess Cyclohexanone) I2 Imine / Iminium Ion I1->I2 - H2O P1 N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (Desired Product) I2->P1 + [H] (Reducing Agent) P1->BP2 + H+, -H2O, +[H] (Excess Cyclohexanone)

Caption: Reductive amination pathway and common byproduct origins.

The primary byproducts to anticipate are:

  • Unreacted Starting Materials: N-ethylbenzene-1,2-diamine and cyclohexanone.

  • Over-alkylation Product: The product, which contains a secondary amine, can react with a second molecule of cyclohexanone to form N1,N-bis(cyclohexyl)-N1-ethylbenzene-1,2-diamine. This is more likely if cyclohexanone is not added controllably.[9]

  • Oxidation Products: As mentioned in the troubleshooting guide, these are colored impurities arising from the degradation of the aromatic diamine.

Q2: Which reducing agent is best for this reaction?

The choice of reducing agent is critical and depends on your scale, desired reaction conditions, and safety considerations.[8]

  • Sodium Triacetoxyborohydride (STAB): Often the preferred choice for lab-scale synthesis. It is mild, selective for imines over ketones, and does not require strict pH control.[8]

  • Sodium Cyanoborohydride (NaBH3CN): Effective but more toxic than STAB. It works best under slightly acidic conditions (pH ~5-6) to favor the formation of the iminium ion intermediate.

  • Catalytic Hydrogenation (H2/Pd-C): An excellent "green" chemistry option, especially for larger-scale synthesis.[8][10] It typically provides very clean reductions with water as the only byproduct. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker).

Q3: How can I confirm the structure of my final product and any isolated impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation.[11][12]

  • ¹H NMR: You should be able to identify all distinct proton environments. Key signals include:

    • Aromatic protons on the benzene ring (typically ~6.7-7.2 ppm).

    • The ethyl group (a quartet for the -CH2- and a triplet for the -CH3).

    • The cyclohexyl group protons (a complex multiplet in the aliphatic region, ~1.0-3.0 ppm).

    • Amine protons (-NH-), which may be broad and their chemical shift can be concentration-dependent.

  • ¹³C NMR: This will show all unique carbon atoms, confirming the presence of the benzene ring, ethyl group, and cyclohexyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning which protons and carbons are connected, confirming the exact structure, especially for a novel impurity.

Analytical Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the reference standard (0 ppm).[12]

  • Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assemble the molecular structure. Compare the observed spectra with predicted spectra or literature data if available.

References

  • Taylor & Francis. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Sciex.com. [Link]

  • ResearchGate. (2019, August 10). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. [Link]

  • Drawell. (2023, June 5). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell.com. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu.com. [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. [Link]

  • MDPI. (2024, April 18). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • Scientific Research Publishing. Pharmaceutical Applications of Gas Chromatography. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Innovatech Labs. (2016, May 11). 5 Uses of GC/MS Analysis to Identify Product Quality Issues. [Link]

  • ScienceDirect. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • StudySmarter. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. [Link]

  • Pearson. Using cyclohexanone as the starting material, describe how each o.... [Link]

  • ScienceDirect. Solution Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PMC. (2020, May 22). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

  • ResearchGate. (2025, August 6). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]

  • Wiley Online Library. Synthesis and Spectroscopic Characterization of "N-Labeled Hexaaminobenzene Derivatives. [Link]

  • MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-Diamines. [Link]

  • ResearchGate. Product distributions of reductive amination of cyclohexanone over.... [Link]

  • PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ResearchGate. (2024, April 1). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • PMC. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects. [Link]

  • PMC. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]

  • Google Patents.
  • RUA. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • Wiley Online Library. Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. [Link]

  • ACS Publications. (2022, May 18). Trans and Saturated Alkyl Impurities in Technical-Grade Oleylamine: Limited Miscibility and Impacts on Nanocrystal Growth. [Link]

  • PMC. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. [Link]

  • MDPI. (2025, October 15). Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing reaction temperatures when utilizing N1-Cyclohexyl-N1-ethylbenzene-1,2-diami...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing reaction temperatures when utilizing N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine as a ligand or reactant. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your chemical transformations effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine and related catalytic systems.

Q1: What are the typical applications of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine in catalysis?

A: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine belongs to the class of chiral vicinal diamines, which are highly valuable ligands in asymmetric catalysis. Based on the reactivity of similar N-substituted diamines, it is primarily employed in metal-catalyzed reactions such as C-N and C-O cross-coupling reactions, often with copper or palladium catalysts.[1] The specific stereochemistry of the cyclohexyl and ethyl groups on the diamine backbone can provide excellent enantioselectivity in these transformations.[2]

Q2: What is the general thermal stability of N-aryl, N-alkyl substituted 1,2-diamines?

Q3: How does temperature typically affect the rate and selectivity of reactions involving diamine ligands?

A: Temperature is a critical parameter in catalysis. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: Many organometallic catalysts and the diamine ligands themselves can degrade at elevated temperatures, leading to a loss of catalytic activity.[5][6]

  • Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, such as N-arylation of the ligand itself, leading to lower selectivity and yield of the desired product.[1]

  • Reduced Enantioselectivity: In asymmetric catalysis, higher temperatures can lead to a decrease in the enantiomeric excess (ee) of the product due to increased molecular motion and less defined transition states.

Conversely, a temperature that is too low may result in a sluggish or stalled reaction.[7] Therefore, temperature optimization is a crucial step in developing a robust and efficient catalytic process.

Q4: What are the initial checks I should perform if my reaction with N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is not proceeding as expected?

A: Before focusing on temperature optimization, it's essential to rule out other common issues. Here's a checklist of initial verifications:

  • Purity of Reagents: Ensure the high purity of your starting materials, catalyst, ligand, and any additives, as impurities can poison the catalyst.[5]

  • Inert Atmosphere: Many catalytic systems involving diamine ligands are sensitive to air and moisture.[5] Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[5]

  • Catalyst Activity: If possible, use a fresh batch of catalyst or one that has been stored under appropriate conditions to ensure its activity.[5]

Troubleshooting Guide for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Reactions

This section provides a more in-depth guide to troubleshooting specific problems you might encounter during your experiments.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Reaction Temperature is Too Low: The activation energy for the desired transformation is not being met. 2. Catalyst Deactivation: The catalyst may be degrading due to impurities or thermal instability.[5] 3. Ligand Degradation: The N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine ligand may be unstable under the reaction conditions.1. Gradual Temperature Increase: Incrementally increase the reaction temperature in 5-10°C intervals and monitor the reaction progress by TLC or GC/LC-MS. 2. Screen Different Catalysts/Ligands: If temperature increases do not improve conversion, consider screening alternative catalysts or related diamine ligands.[1] 3. Add Fresh Catalyst: In cases of suspected deactivation over time, adding a fresh portion of the catalyst may restart the reaction.[7]
Formation of Side Products 1. Reaction Temperature is Too High: High temperatures can promote undesired reaction pathways.[7] 2. N-Arylation of the Ligand: The diamine ligand itself can sometimes undergo arylation, consuming starting material and reducing catalyst efficiency.[1] 3. Homocoupling of Starting Materials: This is a common side reaction in many cross-coupling reactions.1. Lower the Reaction Temperature: If significant side product formation is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time. 2. Optimize Ligand-to-Metal Ratio: Adjusting the stoichiometry of the ligand to the metal catalyst can sometimes suppress ligand-based side reactions. 3. Use of Additives: In some cases, additives can suppress side reactions. Consult literature for similar reaction types.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalytic species may be degrading over the course of the reaction.[8] 2. Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity. 3. Depletion of a Reagent/Base: A key reagent or the base may be fully consumed before the reaction reaches completion.[7]1. Lower Initial Temperature with Gradual Increase: Start the reaction at a lower temperature and slowly ramp up to the optimal temperature to prolong catalyst lifetime. 2. Perform the Reaction Under More Dilute Conditions: This can sometimes mitigate product inhibition.[7] 3. Ensure Adequate Base: Make sure a sufficient amount of base is present, especially if it is consumed during the reaction.[7]

Experimental Protocol for Temperature Optimization

A systematic approach is crucial for efficiently determining the optimal reaction temperature. A parallel reaction screening setup is highly recommended.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and selectivity for a given reaction using N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Materials:

  • Reactants and reagents for your specific transformation

  • N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

  • Metal catalyst (e.g., CuI, Pd(OAc)2)

  • Anhydrous, degassed solvent

  • Inert atmosphere reaction vessels (e.g., Schlenk tubes or a parallel reactor block)

  • Stirring plate with heating capabilities

  • Analytical tools (TLC, GC/LC-MS)

Procedure:

  • Establish a Baseline Reaction: Set up a small-scale reaction at a literature-reported temperature for a similar transformation or at a conservative starting point (e.g., room temperature or 40°C).

  • Set Up Parallel Reactions: Prepare a series of identical reactions in parallel.

  • Vary the Temperature: Assign a different temperature to each reaction vessel, for example: 40°C, 50°C, 60°C, 70°C, 80°C, 90°C, 100°C, and 110°C.

  • Monitor Reaction Progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction and analyze it by TLC or GC/LC-MS to determine the conversion of starting material and the formation of the desired product and any side products.

  • Data Analysis: After the experiment, compile the data in a table to compare the outcomes at each temperature.

Data Presentation: Example Temperature Screening Results

Temperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Key Side Products (%)
40241510<1
50243530<1
602460552
701285803
80895905
906>99927
1004>998810 (significant)
1102>998018 (decomposition observed)

From this hypothetical data, one might conclude that 80-90°C is the optimal temperature range, providing high yield and conversion in a reasonable timeframe without significant side product formation.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_optimization Temperature Optimization Problem Low Yield / Side Products Purity Reagent Purity Problem->Purity Verify Inert Inert Atmosphere Purity->Inert Solvent Solvent Quality Inert->Solvent Temp_Screen Systematic Temp. Screen Solvent->Temp_Screen If checks pass Analyze Analyze Yield vs. Temp Temp_Screen->Analyze Optimal_Temp Identify Optimal Temp. Analyze->Optimal_Temp

Caption: A logical workflow for troubleshooting and optimizing reactions.

Experimental Setup for Temperature Optimization

TemperatureOptimization cluster_setup Parallel Reaction Setup cluster_reactions Reaction Conditions cluster_analysis Analysis Inert_Atmosphere Inert Atmosphere (Ar/N2) Parallel_Reactor Parallel Reactor Block Inert_Atmosphere->Parallel_Reactor R1 Reaction 1 40°C Parallel_Reactor->R1 R2 Reaction 2 50°C Parallel_Reactor->R2 R3 Reaction 3 60°C Parallel_Reactor->R3 R_etc ... Parallel_Reactor->R_etc Sampling Time-point Sampling R1->Sampling R2->Sampling R3->Sampling R_etc->Sampling TLC_GC TLC / GC-MS Analysis Sampling->TLC_GC Data Data Compilation & Comparison TLC_GC->Data

Caption: Experimental workflow for parallel temperature screening.

References

Sources

Optimization

"managing stereoselectivity issues with N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine"

The following guide addresses the technical management of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS 953755-69-6). Note to Researcher: This guide addresses a common technical anomaly.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the technical management of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS 953755-69-6).

Note to Researcher: This guide addresses a common technical anomaly. While the molecule N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is theoretically achiral (superimposable on its mirror image), researchers frequently report "stereoselectivity-like" issues—specifically peak splitting in NMR/HPLC—which are often misdiagnosed as enantiomeric impurities. These are typically rotamers or regioisomers .

Topic: Troubleshooting Pseudo-Stereoselectivity, Rotameric Splitting, and Regio-Control Role: Senior Application Scientist Status: Operational

Core Diagnostic: The "Stereoselectivity" Illusion

Before attempting chiral separation, you must confirm the nature of your isomerism. The base molecule (unsubstituted cyclohexyl ring, planar benzene) does not possess a chiral center. If you are observing multiple species, they fall into three categories:

Diagnostic Decision Tree

DiagnosticTree Start Observation: Multiple Peaks (NMR/HPLC) CheckStruct Verify Structure: Is the Cyclohexyl ring substituted? Start->CheckStruct Substituted Yes (e.g., 2-methylcyclohexyl) CheckStruct->Substituted Yes Unsubstituted No (Standard Cyclohexyl) CheckStruct->Unsubstituted No TrueChiral Issue: True Diastereomers (Cis/Trans Isomers) Substituted->TrueChiral TestTemp Action: Run VT-NMR (Heat to 60°C) Unsubstituted->TestTemp Coalesce Peaks Coalesce? TestTemp->Coalesce YesCoalesce Issue: Rotamers (Restricted N-C Rotation) Coalesce->YesCoalesce Yes NoCoalesce Issue: Regioisomers (N1 vs N2 alkylation) Coalesce->NoCoalesce No

Figure 1: Diagnostic workflow to distinguish between true stereoisomers, rotamers, and regioisomers.

Troubleshooting Guide & FAQs

Issue A: "I see split peaks in my proton NMR. Is my compound racemic?"

Diagnosis: Likely Rotamerism , not Chirality. The bulky N-cyclohexyl and N-ethyl groups on the aniline nitrogen create steric hindrance with the ortho-amino group (or protons). This restricts rotation around the C(phenyl)-N bond, creating distinct conformational populations (rotamers) observable on the NMR timescale.

Technical Solution:

  • Variable Temperature (VT) NMR: Run the spectrum at elevated temperatures (e.g., 50°C - 70°C in DMSO-d6).

    • Result: If the split peaks broaden and coalesce into single sharp peaks, you have rotamers . No purification is needed; the compound is chemically pure.

    • Result: If peaks remain distinct, check for Regioisomers (see Issue B).

  • Solvent Switch: Switch from CDCl₃ to DMSO-d6 or Methanol-d4. Protic solvents can disrupt intramolecular H-bonding (between N1-lone pair and N2-H) that stabilizes specific rotamers.

Scientist's Note: If you are forming a salt (e.g., HCl), the nitrogen inversion is blocked, and the N-H proton becomes a chiral center (temporarily). This exacerbates peak splitting. Always characterize the free base for clarity.

Issue B: "My synthesis yielded two spots on TLC. How do I separate the enantiomers?"

Diagnosis: These are likely Regioisomers , not Enantiomers. When synthesizing this molecule (e.g., via alkylation of N-ethylbenzene-1,2-diamine), the electrophile can attack either the secondary amine (desired) or the primary amine (undesired), or over-alkylate.

Isomer TypeStructure DescriptionPolarity (TLC)
Target (N1,N1) N1-Cyclohexyl-N1-ethyl... (Tertiary amine at pos 1)Higher R_f (Less H-bonding donor capability)
Regioisomer (N1,N2) N1-Ethyl-N2-cyclohexyl... (Secondary amines at 1 & 2)Lower R_f (More H-bonding)
Bis-alkylated N1,N2-Dicyclohexyl...Variable

Corrective Protocol:

  • Do not use Chiral HPLC. Use standard Silica or C18.

  • Purification Strategy: The target molecule has a tertiary amine and a primary amine. The regioisomer has two secondary amines.

    • Derivatization Trick: Treat the crude mixture with a slight excess of acetic anhydride (

      
      ) at 0°C.
      
    • The primary amine (

      
      ) on the target will acetylate rapidly.
      
    • The secondary amines on the regioisomer will also acetylate but often at different rates.

    • Better: Use pH-controlled extraction . The tertiary amine (Target) has a different pKa than the secondary amine impurities.

Issue C: "I am using this as a ligand for Asymmetric Catalysis, but getting 0% ee."

Diagnosis: The ligand is Achiral . Unless the cyclohexyl ring itself carries a substituent (e.g., a menthyl-derived group), N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine has a plane of symmetry (assuming rapid N-inversion). It cannot induce enantioselectivity.

Solution:

  • Ligand Modification: You must introduce chirality on the backbone.

    • Option 1: Use (1R,2R)-Diaminocyclohexane as the core instead of benzene-1,2-diamine.

    • Option 2: Substitute the "Cyclohexyl" group with a chiral moiety like Isopinocampheyl or (R)-1-Phenylethyl .

Advanced Protocol: Handling the "Cyclohexane" Analog Confusion

Critical Distinction: Many researchers confuse this molecule with N-ethyl-N-cyclohexyl-cyclohexane-1,2-diamine (a precursor in the synthesis of U-series opioids and specific chiral ligands).

If you are actually working with the Cyclohexane core (saturated ring), stereoselectivity is the primary concern.

Protocol for Cis/Trans Management (Cyclohexane Core Only):

  • Identification:

    • Trans-isomer:

      
       coupling constants of ~10-12 Hz for the methine protons.
      
    • Cis-isomer: Smaller coupling constants (~3-5 Hz).

  • Thermodynamic Isomerization:

    • If you have the cis-isomer (often unwanted), you can isomerize it to the thermodynamically more stable trans-isomer (diequatorial) by heating with a strong base (e.g., KOtBu in t-Amyl alcohol) if the nitrogen allows reversible deprotonation/inversion mechanisms, though this is difficult with alkylated amines.

    • Standard approach: Use enantiopure starting material: (1R,2R)-1,2-diaminocyclohexane .

Summary of Physical Data for Validation

Use this table to validate your isolated material against expected achiral properties.

PropertyValue / BehaviorInterpretation
Chirality Achiral Optical Rotation

must be .
1H NMR (RT) Broad/Split signals (Aliphatic region)Rotamers . Do not purify. Heat to coalesce.
1H NMR (60°C) Sharp signalsConfirms purity and rotameric nature.
HPLC (Chiral Col) Single Peak (or split if rotamers separate)If two distinct peaks with baseline separation appear, check for Regioisomers .
Mass Spec m/z = 218.34 (M+H)+Matches Formula

.

References

  • Rotamerism in N-Substituted Anilines

    • Mechanism:[1][2] Review of hindered rotation in bulky N-alkyl anilines and the distinction between rotamers and diastereomers using NMR.

    • Source: Stanek, J. et al. "Rotamers or diastereomers? An overlooked NMR solution." Journal of Organic Chemistry 77.11 (2012): 5198-5202.[3][4] Link

  • Regioselective Synthesis of Diamines

    • Protocol: Methodologies for selective N-alkylation of phenylenediamines to avoid regioisomeric mixtures.
    • Source: Mohiti, M. et al. "Regio- and Enantioselective Synthesis of 1,2-Diamines." Chemistry – A European Journal 30 (2024). Link

  • Cyclohexane-1,2-diamine Stereochemistry (Comparative Context)

    • Context: Discussion on the cis/trans isomerism of the cyclohexane analogs often confused with the benzene deriv
    • Source: Lucet, D. et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition 37.19 (1998): 2580-2627. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enantioselectivity of N-Substituted Chiral Diamines in Asymmetric Ketone Reduction

Introduction: The Quest for Enantiopure Alcohols The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enantiopure Alcohols

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. These molecules often serve as critical building blocks for complex bioactive compounds, where a specific stereoisomer is responsible for the desired therapeutic effect. Asymmetric catalysis has emerged as the most elegant and efficient strategy for producing these chiral molecules, and among the various catalytic methods, the asymmetric reduction of prochiral ketones stands out for its atom economy and operational simplicity.

At the heart of many successful asymmetric reduction catalysts lies a chiral ligand, a molecule that imparts its "handedness" to the catalytic center, thereby directing the reaction to favor the formation of one enantiomer over the other. Chiral 1,2-diamines have proven to be a particularly privileged class of ligands, especially when complexed with ruthenium, forming what are famously known as Noyori-type catalysts.[1][2] These catalysts have demonstrated remarkable efficiency and enantioselectivity in both asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of a wide array of ketones and imines.[3]

This guide focuses on a specific, yet representative, member of this ligand class: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine . While direct, peer-reviewed comparative data for this exact ligand is not yet prevalent in the literature, its structural features allow for a robust, predictive analysis of its potential performance. By dissecting its components and comparing them to well-characterized, benchmark chiral diamine ligands, we can build a strong framework for understanding its enantioselective capabilities. This guide will provide researchers, scientists, and drug development professionals with a comparative analysis grounded in established mechanistic principles and supported by experimental data from closely related systems, offering insights into the rational design of chiral catalysts.

Structural Analysis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

To predict the performance of a chiral ligand, a thorough understanding of its structure is paramount. The N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine ligand possesses several key features that will influence its behavior in asymmetric catalysis:

  • The Chiral Backbone: The "benzene-1,2-diamine" portion of the name implies a chiral 1,2-diamine scaffold. For the purpose of this guide, we will consider it analogous to the widely used 1,2-diphenylethylenediamine (DPEN) backbone, which provides a rigid and well-defined chiral environment. The two phenyl groups on the backbone are crucial for creating a chiral pocket around the metal center.

  • The N-Substituents: The novelty of this ligand lies in the unsymmetrical substitution on one of the nitrogen atoms.

    • N-Cyclohexyl Group: This is a bulky, sterically demanding group. In the context of a catalyst's transition state, this group is expected to play a major role in differentiating the two faces of an incoming prochiral ketone, effectively blocking one approach and favoring the other. This steric hindrance is often a key factor in achieving high enantioselectivity.

    • N-Ethyl Group: While smaller than the cyclohexyl group, the ethyl group still contributes to the steric environment around the nitrogen atom. The combination of a bulky cyclohexyl and a smaller ethyl group on the same nitrogen creates a unique and complex chiral environment.

  • The Unsubstituted N-H Group: The presence of a free N-H group on the other nitrogen atom is a critical feature. In many Noyori-type catalysts, this N-H proton is directly involved in the catalytic cycle, participating in a "metal-ligand bifunctional" mechanism where it is transferred to the ketone's oxygen atom in concert with the hydride transfer from the metal to the carbonyl carbon.[2]

The combination of these features suggests that N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is designed to operate as a bifunctional ligand in a ruthenium complex, with the potential for high enantioselectivity driven by the significant steric bulk of the N-cyclohexyl group.

Comparative Analysis with Benchmark Chiral Diamine Ligands

To contextualize the potential performance of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine, it is instructive to compare it with other well-established chiral diamine ligands in a standard benchmark reaction: the asymmetric transfer hydrogenation of acetophenone. The following table summarizes the performance of several key types of chiral diamine ligands, highlighting the impact of N-substitution on enantioselectivity.

Ligand TypeExample LigandCatalyst SystemYield (%)e.e. (%)Reference
Primary-Secondary Diamine (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN)[RuCl2(p-cymene)]2>9597 (R)
C2-Symmetric Secondary Diamine N,N'-Bis[o-(diphenylphosphino)benzyl]cyclohexane-1,2-diaminetrans-RuCl2(ligand)9397 (R)[4]
Primary-Primary Diamine (1R,2R)-1,2-Diphenylethylenediamine (DPEN)RuCl2(diphosphine)(diamine)Highup to 93[5]

Discussion of Structure-Performance Relationships:

  • (1S,2S)-TsDPEN (A Primary-Secondary Diamine): This is the "gold standard" ligand for Ru-catalyzed ATH. The N-tosyl group is not merely a protecting group; it enhances the acidity of the remaining N-H proton, making it a better proton donor in the catalytic cycle. This leads to a highly efficient bifunctional mechanism and consistently high enantioselectivities.[6] The single phenyl group on the sulfonamide also contributes to the chiral environment.

  • N,N'-Bis[o-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (A C2-Symmetric Secondary Diamine): This ligand represents a different design principle. Here, both nitrogens are part of a larger, tetradentate ligand system. The C2-symmetry can lead to very high levels of enantiomeric excess.[4] The absence of a free N-H group means it likely operates through a different, non-bifunctional mechanism for hydrogen transfer, yet still achieves excellent results.

  • (1R,2R)-DPEN (A Primary-Primary Diamine): When used in conjunction with a chiral diphosphine ligand, even the simple, unsubstituted DPEN can lead to high enantioselectivity. In these "second generation" Noyori catalysts, the presence of an NH2 moiety is crucial for high catalytic activity.[2][7]

Predicted Performance of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine:

Based on this comparison, we can make some educated predictions about the performance of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine:

  • Mechanism: The presence of an unsubstituted N-H group strongly suggests it will function in a Ru-complex via a metal-ligand bifunctional mechanism, similar to TsDPEN.

  • Enantioselectivity: The large steric bulk of the cyclohexyl group is expected to be a powerful controlling element for enantioselectivity. It is plausible that it could achieve enantiomeric excesses comparable to or even exceeding those of standard ligands for certain substrates. The unsymmetrical nature of the N-substitution (cyclohexyl and ethyl) might offer a unique chiral pocket that is highly effective for specific ketone structures.

  • Activity: The lack of an electron-withdrawing sulfonyl group means the N-H proton will be less acidic than in TsDPEN. This might result in a slightly lower catalytic activity, potentially requiring higher catalyst loadings or longer reaction times compared to the TsDPEN-based systems.

Mechanistic Insights and Visualization

The generally accepted mechanism for asymmetric transfer hydrogenation with Ru-diamine catalysts involves a concerted, outer-sphere hydrogen transfer from the catalyst to the ketone.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates the key steps in the catalytic cycle. The precatalyst, typically [RuCl2(arene)]2 and the chiral diamine ligand, reacts with a base and a hydrogen source (like isopropanol or formic acid) to form the active ruthenium-hydride species. This species then delivers the hydride and a proton to the ketone in a stereocontrolled manner, regenerating the catalyst and releasing the chiral alcohol product.

Catalytic Cycle Precatalyst [Ru(II)]-Cl + Ligand ActiveCatalyst [Ru(II)]-H (Active Catalyst) Precatalyst->ActiveCatalyst + Base, H-source - HCl TransitionState [Ketone-Substrate Complex] ActiveCatalyst->TransitionState + Ketone ProductRelease Product Release TransitionState->ProductRelease Hydride & Proton Transfer ProductRelease->ActiveCatalyst Product Chiral Alcohol ProductRelease->Product CatalystRegen Catalyst Regeneration Transition State cluster_TS Six-Membered Transition State cluster_ligand Chiral Ligand Pocket Ru Ru-H C C=O Ru->C H⁻ transfer N1 N-H N1->C H⁺ transfer R_large R_L C->R_large R_small R_S C->R_small L1 Steric Bulk (e.g., Cyclohexyl) R_large->L1 Steric Repulsion (Disfavored) L2 Chiral Backbone

Caption: Conceptual model of the enantioselective transition state.

In this model, the large (R_L) and small (R_S) substituents of the prochiral ketone are differentiated by the steric environment of the chiral ligand. The bulky N-cyclohexyl group of our target ligand would act as a steric wall, creating a strong preference for the ketone to orient itself with its smaller substituent pointing towards the bulky group, thus leading to the selective formation of one enantiomer of the alcohol product.

Experimental Protocols

The following protocol for the asymmetric transfer hydrogenation of acetophenone is a representative procedure that can be adapted for the evaluation of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine.

Objective: To synthesize (R)-1-phenylethanol from acetophenone via asymmetric transfer hydrogenation.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) dichloride (p-cymene) dimer)

  • (1S,2S)-N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (or other chiral diamine ligand)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol (or other suitable solvent)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (e.g., 0.011 mmol, 1.1 eq. to Ru).

    • Add anhydrous, degassed isopropanol (e.g., 5 mL).

    • Stir the mixture at room temperature for 20-30 minutes. A color change should be observed as the catalyst complex forms.

  • Reaction Setup:

    • Prepare a 5:2 mixture of formic acid and triethylamine. This will serve as the hydrogen source.

    • To the flask containing the catalyst solution, add acetophenone (e.g., 1.0 mmol).

    • Add the formic acid/triethylamine mixture (e.g., 5 eq. of formic acid).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Conclusion and Future Outlook

While a definitive judgment on the performance of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine awaits empirical validation, a systematic analysis of its structural features allows for strong, scientifically-grounded predictions. Its design incorporates the key elements of successful chiral diamine ligands for asymmetric ketone reduction: a rigid chiral backbone, a free N-H group for bifunctional catalysis, and significant steric bulk to control the stereochemical outcome.

The comparison with benchmark ligands like TsDPEN suggests that it is likely to be a highly enantioselective ligand, with its performance being particularly interesting to study across a range of substrates with varying steric demands. The primary question to be answered by future experimental work is how the unique, unsymmetrical N-alkylation pattern (cyclohexyl and ethyl) will translate into catalytic activity and selectivity compared to more traditional, symmetrically substituted or N-sulfonylated diamines.

The protocols and mechanistic models provided in this guide offer a clear roadmap for researchers to synthesize, test, and understand the behavior of this and other novel chiral diamine ligands. The continued exploration of the vast chemical space of N-substituted diamines is a promising avenue for the discovery of next-generation catalysts with even greater efficiency and selectivity, further advancing the critical field of asymmetric synthesis.

References

Sources

Comparative

Comprehensive Purity Assessment Guide: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

Executive Summary N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS: 953755-69-6) is a critical fine chemical intermediate, primarily utilized in the synthesis of 2-substituted benzimidazoles and potentially as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS: 953755-69-6) is a critical fine chemical intermediate, primarily utilized in the synthesis of 2-substituted benzimidazoles and potentially as a precursor for specific opioid scaffolds (e.g., nitazene analogues or U-series derivatives). Its structural integrity—specifically the preservation of the primary amine (-NH₂) alongside the tertiary amine—is paramount for downstream cyclization reactions.

This guide provides a rigorous, self-validating protocol for assessing the purity of this diamine. Unlike simple alkyl-amines, this compound exhibits significant oxidative instability (forming quinone diimines/phenazines) and basicity-driven peak tailing . Therefore, standard "generic" purity checks often yield false negatives regarding degradation.

We compare three analytical "alternatives"—HPLC-PDA-MS , GC-MS , and Non-Aqueous Titration —and establish why Reverse-Phase HPLC with pH-modified buffers is the superior methodology for validating pharmaceutical-grade purity.

Part 1: Comparative Analysis of Analytical Alternatives

For a researcher, the choice of analytical method dictates the visibility of specific impurities. The table below objectively compares the performance of the synthesized product assessment across three standard platforms.

Table 1: Analytical Performance Matrix
FeatureMethod A: HPLC-PDA-MS (Recommended)Method B: GC-MS Method C: Potentiometric Titration
Primary Scope Quantitation of non-volatile impurities (salts, oxides) & trace organic synthesis byproducts.Identification of volatile organic impurities (solvents, starting amines).Absolute assay (% w/w) of total basic nitrogen.
Detection of Oxidation High. Detects early-stage quinone formation (colored species) via PDA.Low. Thermal stress in the injector often induces oxidation, creating artifacts.None. Cannot distinguish between amine and oxidized imine forms easily.
Impurity Specificity Excellent. Separates the critical Nitro-intermediate from the product.Good , but primary amines often tail without derivatization.Poor. Co-titrates secondary/tertiary amine impurities.
Linearity Range 0.05% – 120% of target concentration.0.1% – 100% (requires internal standard).N/A (Bulk assay only).
Suitability Gold Standard for purity profiling.Secondary confirmation for structural ID.Raw material release (Assay only).
Why HPLC is the Superior Alternative

While GC-MS provides excellent structural fingerprints, N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is an o-phenylenediamine derivative. These compounds are prone to thermal dehydrogenation in hot GC injection ports (


), artificially inflating impurity counts (e.g., phenazine formation). HPLC allows analysis at ambient temperature, preserving the true impurity profile of the synthesized lot.

Part 2: Synthesis & Impurity Logic

To assess purity, one must understand the origin of impurities. The synthesis typically involves the Nucleophilic Aromatic Substitution (


) of 1-fluoro-2-nitrobenzene  followed by reduction.
Diagram 1: Synthesis & Impurity Pathways

This diagram maps the genesis of critical impurities (Nitro-precursor) and degradation products (Quinones).

SynthesisPathways SM1 1-Fluoro-2-nitrobenzene Inter Intermediate: N-Cyclohexyl-N-ethyl-2-nitroaniline SM1->Inter SNAr (K2CO3, DMF) SM2 N-Ethylcyclohexylamine SM2->Inter Product Target: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Inter->Product Reduction (H2/Pd-C or Fe/HCl) Imp_SM Impurity A: Unreduced Intermediate Inter->Imp_SM Incomplete Reduction Imp_Ox Impurity B: Quinone Diimines / Phenazines (Oxidation Product) Product->Imp_Ox Air Oxidation (Storage/Analysis)

Caption: Logical flow from precursors to target, highlighting the "Unreduced Intermediate" (Impurity A) and "Oxidation Products" (Impurity B) as critical quality attributes.

Part 3: The Validated Protocol (HPLC-PDA-MS)

This protocol is designed to separate the highly basic diamine from its neutral nitro-precursor and prevent on-column oxidation.

Instrumentation & Conditions
  • System: HPLC with Photodiode Array (PDA) and Single Quadrupole MS (ESI+).

  • Column: C18 with high-pH stability (e.g., Waters XBridge C18 or Agilent Poroshell HPH),

    
    .
    
    • Rationale: High pH is required to keep the diamine in its neutral (free base) form for sharp peak shape. Low pH (formic acid) causes peak tailing due to interaction with silanols.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic) and 290 nm (oxidized species); MS Scan 100–500 Da.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurities)
15.090Linear Gradient (Elute Product & Nitro-Intermediates)
18.090Wash
18.110Re-equilibration
Sample Preparation (Critical Control Point)

o-Phenylenediamines oxidize rapidly in solution.

  • Diluent: Acetonitrile:Water (50:50) containing 0.1% Ascorbic Acid .

    • Note: The ascorbic acid acts as a sacrificial antioxidant, preventing the formation of purple/brown oxidative degradation products during the autosampler wait time.

  • Concentration: Prepare at 0.5 mg/mL.

  • Filtration: 0.22

    
     PTFE filter (Nylon can bind amines).
    
Data Interpretation
  • Retention Time (RT):

    • Product: ~8–9 min (Dominant Peak).

    • Nitro-Intermediate: ~12–13 min (Elutes later due to lack of polar -NH2 group and higher lipophilicity).

    • Oxidation Products: Often elute before the main peak or as broad humps if degradation occurs on-column.

  • Acceptance Criteria:

    • Purity (Area %):

      
      .[3]
      
    • Nitro-Intermediate:

      
      .
      
    • Total Unknowns:

      
      .[4]
      

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision-making process during the purity assessment, ensuring no false positives are released.

AnalyticalWorkflow Start Synthesized Sample Prep Sample Prep (0.1% Ascorbic Acid) Start->Prep HPLC Run HPLC-PDA-MS (pH 10 Buffer) Prep->HPLC Decision1 Main Peak Purity > 98%? HPLC->Decision1 CheckNitro Check Nitro-Intermediate (RT ~12 min) Decision1->CheckNitro Yes Fail_Ox FAIL: Oxidation Detected (Check Storage) Decision1->Fail_Ox No (Colored impurities) Pass PASS: Release for Synthesis CheckNitro->Pass < 0.5% Fail_Repurify FAIL: Recrystallize / Column CheckNitro->Fail_Repurify > 0.5%

Caption: Decision tree for batch release, prioritizing the detection of the persistent nitro-intermediate.

References

  • Tang, D., et al. (2025). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations. Journal of Organic Chemistry. Retrieved from [Link]

  • Ciber, L., et al. (2023).[3] Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, M1608. Retrieved from [Link][5]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Isomers of Phenylenediamine. Retrieved from [Link]

Sources

Validation

"spectroscopic data comparison for N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine isomers"

Executive Summary N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS 105298-83-7) is a critical diamine scaffold used in the synthesis of 2-benzylbenzimidazole opioids (nitazene analogues). In drug development and forensic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine (CAS 105298-83-7) is a critical diamine scaffold used in the synthesis of 2-benzylbenzimidazole opioids (nitazene analogues). In drug development and forensic analysis, distinguishing this specific N,N-disubstituted isomer (the "Target") from its N,N'-disubstituted regioisomer (N1-cyclohexyl-N2-ethylbenzene-1,2-diamine) is paramount.

The Target possesses a tertiary amine and a primary amine, facilitating the specific cyclization required for active nitazene pharmacophores. The regioisomer, possessing two secondary amines, leads to inactive or structurally distinct byproducts. This guide provides a definitive spectroscopic framework to differentiate these isomers using NMR, MS, and IR methodologies.

Chemical Identity & Isomer Landscape

To ensure accurate identification, we define the two primary isomers encountered during synthesis or forensic seizure analysis.

FeatureTarget Isomer (Precursor A) Regioisomer (Impurity B)
IUPAC Name N1-Cyclohexyl-N1-ethylbenzene-1,2-diamineN1-Cyclohexyl-N2-ethylbenzene-1,2-diamine
Structure Type N,N-Disubstituted (Tertiary / Primary)N,N'-Disubstituted (Secondary / Secondary)
Amine Profile One Tertiary (

), One Primary (

)
Two Secondary (

)
Synthetic Fate Cyclizes to 1-substituted benzimidazole (Active)Cyclizes to 1,3-disubstituted benzimidazolium (Inactive)
CAS 105298-83-7N/A (Isomeric Impurity)
Synthesis & Isomer Origin Pathway

The following diagram illustrates how these isomers arise and their divergent chemical fates.

IsomerPath Start Start: 1-Fluoro-2-nitrobenzene Step1 Nucleophilic Subst. Start->Step1 TargetRoute Route A: N-Ethylcyclohexanamine Step1->TargetRoute Direct Displacement ImpurityRoute Route B: Sequential Amination Step1->ImpurityRoute Stepwise Displacement InterA Intermediate A: N-Cyclohexyl-N-ethyl-2-nitroaniline TargetRoute->InterA InterB Intermediate B: N-Cyclohexyl-2-nitroaniline ImpurityRoute->InterB Reduction Nitro Reduction (H2/Pd or Fe/HCl) InterA->Reduction Intermediate C:\nN1-Cyclohexyl-N2-ethyl-2-nitroaniline Intermediate C: N1-Cyclohexyl-N2-ethyl-2-nitroaniline InterB->Intermediate C:\nN1-Cyclohexyl-N2-ethyl-2-nitroaniline + Ethylamine FinalA TARGET: N1-Cyclohexyl-N1-ethyl benzene-1,2-diamine Reduction->FinalA FinalB REGIOISOMER: N1-Cyclohexyl-N2-ethyl benzene-1,2-diamine Reduction->FinalB Intermediate C:\nN1-Cyclohexyl-N2-ethyl-2-nitroaniline->Reduction

Figure 1: Divergent synthesis pathways. Route A yields the desired tertiary/primary diamine. Route B (or impurities in Route A) yields the secondary/secondary regioisomer.

Spectroscopic Comparison Data

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation.[1] The key diagnostic is the proton environment on the nitrogen atoms and the splitting of the alkyl groups.

Solvent Recommendation: DMSO-


 is preferred over CDCl

to clearly resolve exchangeable amine protons (

vs

).
Signal RegionTarget Isomer (N,N-Disubstituted) Regioisomer (N,N'-Disubstituted) Differentiation Logic
Amine Protons Single Broad Singlet (2H)

4.5–5.0 ppm (

)
Two Broad Singlets (1H each)

3.5–4.5 ppm (

)
The Target has a primary amine (

); the isomer has two secondary amines.
Ethyl (

)
Quartet (2H)

~3.0 ppmCoupling:

Hz (to

)
Multiplet/Quintet

~3.1 ppmCoupling: Coupled to both

AND

.
In the Regioisomer, the methylene protons couple to the adjacent NH proton, complicating the splitting pattern.
Aromatic Region Complex Multiplet (4H) Asymmetric pattern due to steric bulk of N1.Distinct AA'BB' or ABCD Slightly more symmetric electronic environment.Steric hindrance in the Target often causes broadening or distinct shifts of the proton ortho to the tertiary amine.
Cyclohexyl (H1) Multiplet (1H)

~2.8 ppm (Deshielded by

N)
Multiplet (1H)

~3.2 ppm (Deshielded by

NH)
Tertiary amines generally shield

-protons slightly more than secondary amines due to steric compression.
Mass Spectrometry (MS)

While both isomers share the same molecular weight (


 Da), their fragmentation pathways under Electron Ionization (EI) differ due to the stability of the resulting radical cations.
  • Target Isomer (Tertiary Amine): Favors

    
    -cleavage of the alkyl groups attached to the tertiary nitrogen.
    
  • Regioisomer (Secondary Amines): Favors fragmentation involving hydrogen rearrangement (McLafferty-like) or simple N-C bond cleavages.

Key Diagnostic Fragments (EI, 70 eV):

  • Base Peak (

    
    ): 
    
    • Target:

      
      189  (Loss of Ethyl, 
      
      
      
      ) or
      
      
      135 (Loss of Cyclohexyl). The tertiary amine directs charge stabilization.
    • Regioisomer:

      
      160  (Loss of Ethylamine fragment) or 
      
      
      
      107 (Phenylenediamine core).
  • The "Ortho Effect":

    • 1,2-Diamines exhibit a characteristic loss of neutral molecules.

    • Target: Can lose neutral ethylene via retro-ene reaction if heated, but less likely to lose

      
       directly compared to the regioisomer.
      
    • Regioisomer: High propensity to lose ethyl radical or cyclohexyl radical directly from the secondary nitrogens.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" check, particularly useful for solid samples (ATR).

  • Target:

    • 
       Stretching:  Two bands (Asymmetric/Symmetric) at 3400–3300 cm
      
      
      
      (characteristic of primary
      
      
      ).
    • 
       Scissoring:  Strong band at ~1620 cm
      
      
      
      (Primary amine deformation).
  • Regioisomer:

    • 
       Stretching:  Single sharp band or two closely spaced bands at 3350–3300 cm
      
      
      
      (Secondary
      
      
      ).
    • 
       Scissoring: Absent . Secondary amines do not show the scissoring mode in this region.
      

Experimental Protocols

Sample Preparation for NMR Validation

Objective: To verify the presence of the primary amine (


) signal which confirms the Target structure.
  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often facilitates rapid proton exchange, broadening amine signals into the baseline. DMSO forms hydrogen bonds, stabilizing the amine protons and sharpening the multiplets.
  • Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run standard proton (

    
    ) sequence with 64 scans  to ensure high S/N ratio for the integration of the amine region (3.5–5.0 ppm).
    
  • D2O Shake (Self-Validation):

    • After initial acquisition, add 1 drop of

      
       to the tube.
      
    • Shake and re-run.

    • Result: The signal at 4.5–5.0 ppm (Target) or 3.5–4.5 ppm (Isomer) must disappear . If alkyl peaks disappear, the assignment is incorrect.

MS Fragmentation Workflow

The following diagram details the logical flow for identifying the isomer based on MS data.

MS_Logic Start Acquire EI Mass Spectrum (70 eV) CheckMW Confirm Molecular Ion (M+ = 218) Start->CheckMW Decision1 Analyze Amine Loss Region (M - 16 or M - 17) CheckMW->Decision1 TargetPath Target Isomer Pattern: Prominent alpha-cleavage (M - 29 Ethyl loss) Decision1->TargetPath Stable Radical Cation IsomerPath Regioisomer Pattern: Sequential Alkyl Loss (M - 29 AND M - 83) Decision1->IsomerPath Unstable Fragmentation ResultA CONFIRMED: N1-Cyclohexyl-N1-ethyl... TargetPath->ResultA ResultB REJECTED: Regioisomer Present IsomerPath->ResultB

Figure 2: Mass Spectrometry decision logic for isomer differentiation.

References

  • Synthesis of Benzimidazole Opioids

    • Title: "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole Synthetic Opioids"
    • Source: ACS Chemical Neuroscience (via PubMed)
    • URL:[Link]

  • Mass Spectrometry of Diamines

    • Title: "N, N-(Dialkylsubstituted)
    • Source: Chemical Journal
    • URL:[Link]

  • Spectroscopic Differentiation of Isomers

    • Title: "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings"
    • Source: Spectroscopy Online
    • URL:[Link]

  • Chemical Property Data

    • Title: "N-Cyclohexyl-1,2-ethanediamine Structure and Properties" (Analogous Structure Reference)
    • Source: PubChem[2]

    • URL:[Link]

Sources

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